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  • Product: 4-Chloro-1,3,5-triazine-2-carbonitrile

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 4-Chloro-1,3,5-triazine-2-carbonitrile: A Technical Guide

Executive Summary In the landscape of modern drug discovery and materials science, 4-Chloro-1,3,5-triazine-2-carbonitrile (CAS No. 1451154-67-8)[1] emerges as a highly versatile, bifunctional building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and materials science, 4-Chloro-1,3,5-triazine-2-carbonitrile (CAS No. 1451154-67-8)[1] emerges as a highly versatile, bifunctional building block. Characterized by a remarkably electron-deficient aromatic core, this molecule offers orthogonal reactivity: the lability of the C4-chloro group facilitates rapid Nucleophilic Aromatic Substitution (SNAr), while the C2-carbonitrile group serves as a handle for cycloadditions and framework trimerization.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will dissect the causality behind its physicochemical properties, explore its mechanistic behavior, and establish a self-validating experimental protocol for its application in synthetic workflows.

Physicochemical Properties & Molecular Characteristics

Understanding the physical behavior of 4-Chloro-1,3,5-triazine-2-carbonitrile requires analyzing its structural components. The molecule consists of a symmetrical 1,3,5-triazine ring substituted with a chlorine atom and a cyano group. The presence of five highly electronegative heteroatoms (four nitrogens, one chlorine) within a compact framework dictates its thermodynamic and physical profile.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the compound[1][2]:

PropertyValue / SpecificationMechanistic Rationale
CAS Number 1451154-67-8Standardized chemical identifier.
Molecular Formula C₄HClN₄Comprises the C₃N₃ ring + -Cl + -CN + -H substituents.
Molecular Weight 140.53 g/mol Low molecular weight ideal for fragment-based drug design (FBDD).
Predicted Density 1.56 ± 0.1 g/cm³High density is driven by the planar, compact, and heavily heteroatom-loaded aromatic structure.
Predicted Boiling Point 350.0 ± 25.0 °CUnusually high for its mass; caused by intense intermolecular dipole-dipole interactions from the polarized -C≡N group.
Predicted pKₐ -2.34 ± 0.10The intense electron-withdrawing effect of the -Cl and -CN groups renders the ring nitrogens extremely poor Lewis bases.

Mechanistic Reactivity: The Causality of Dual-Electrophilicity

The synthetic value of 4-Chloro-1,3,5-triazine-2-carbonitrile lies in its finely tuned electronic environment. The three endocyclic nitrogen atoms inherently deplete the carbon atoms of electron density.

  • SNAr at the C4-Position: The addition of the strongly electron-withdrawing carbonitrile (-CN) group at C2 further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the entire pi-system. This makes the C4-position exceptionally electrophilic. The chlorine atom acts as an excellent leaving group, allowing for rapid SNAr reactions with amines, thiols, or alcohols, often requiring only mild conditions[3].

  • Cycloaddition at the C2-Position: The carbonitrile group itself is activated by the electron-poor triazine ring. It can participate in cycloaddition reactions (e.g., reacting with 2-amino-4-aryl-1,3-oxazoles to form complex bipyridine derivatives[4]) or undergo ionothermal trimerization to generate highly stable Covalent Triazine Frameworks (CTFs) used in gas storage and catalysis[5].

OrthogonalReactivity Core 4-Chloro-1,3,5-triazine-2-carbonitrile (Electrophilic Hub) SNAr SNAr Pathway (C4-Position) Core->SNAr Nucleophiles (Amines/Alcohols) Nitrile Cycloaddition/Trimerization (C2-Carbonitrile) Core->Nitrile Dienes / Lewis Acids (High Temp) Product1 Substituted Triazine (Pharmaceutical Scaffold) SNAr->Product1 -HCl (Base Promoted) Product2 Bipyridines / CTFs (Material Science) Nitrile->Product2 Ring Expansion/Condensation

Orthogonal reactivity pathways of 4-Chloro-1,3,5-triazine-2-carbonitrile.

Experimental Workflows: Chemoselective SNAr Protocol

When utilizing 4-Chloro-1,3,5-triazine-2-carbonitrile in library synthesis, the primary challenge is controlling the reaction exotherm and preventing the nucleophile from attacking the nitrile carbon. The following protocol utilizes a sterically hindered tertiary amine to act strictly as an acid scavenger, ensuring a self-validating, chemoselective reaction[3].

Step-by-Step Methodology

Reagents Required:

  • 4-Chloro-1,3,5-triazine-2-carbonitrile (1.0 equiv)

  • Primary/Secondary Amine Nucleophile (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • System Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve 4-Chloro-1,3,5-triazine-2-carbonitrile in anhydrous THF (0.2 M concentration).

    • Causality: Anhydrous conditions prevent premature hydrolysis of the highly reactive C-Cl bond to a triazinol[6].

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to exactly 0 °C.

  • Base Addition: Add DIPEA (1.2 equiv) in one portion.

    • Causality: DIPEA is sterically hindered; it will not compete with the nucleophile for the electrophilic C4 carbon, but will efficiently sponge the HCl byproduct, driving the reaction forward[3].

  • Nucleophile Introduction: Dissolve the amine nucleophile in a minimal amount of THF and add it dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized heating (exotherms) which could lead to off-target attack on the -CN group or polymerization.

  • Self-Validation & Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) (Hexanes/EtOAc, UV active at 254 nm).

  • Quenching: Once LC-MS or TLC confirms the disappearance of the starting mass (140.5 m/z), quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

SNArWorkflow S1 1. Solubilization Anhydrous THF S2 2. Base Addition DIPEA (1.2 eq) S1->S2 S3 3. Nucleophile Dropwise at 0°C S2->S3 S4 4. Reaction Stir 0°C -> RT S3->S4 S5 5. Validation TLC / LC-MS Quench S4->S5

Step-by-step workflow for chemoselective SNAr at the C4 position.

References

  • Rammohan, A., et al. "Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium." Russian Journal of Organic Chemistry, 2023. Available at: [Link]

  • Kuhn, P., et al. "Covalent Triazine Frameworks Prepared from 1,3,5-Tricyanobenzene." ACS Publications, 2013. Available at: [Link]

  • Kamiński, Z. J., et al. "A Study on the Activation of Carboxylic Acids by Means of 2-Chloro-4,6-dimethoxy-1,3,5-triazine and 2-Chloro-4,6-diphenoxy-1,3,5-triazine." The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Thieme Connect. "Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues." Science of Synthesis. Available at: [Link]

Sources

Exploratory

A Guide to the Thermodynamic Stability of 4-Chloro-1,3,5-triazine-2-carbonitrile at Ambient Conditions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The 1,3,5-Triazine Scaffold and the Significance of 4-Chloro-1,3,5-triazine-2-carbonitrile The 1,3,5-tria...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The 1,3,5-Triazine Scaffold and the Significance of 4-Chloro-1,3,5-triazine-2-carbonitrile

The 1,3,5-triazine ring system is a foundational structural motif in medicinal chemistry, agrochemicals, and materials science.[1] Its prevalence is due to the predictable and sequential reactivity of its chlorinated precursors, which allows for the precise installation of various functional groups.[1] 4-Chloro-1,3,5-triazine-2-carbonitrile is a bifunctional molecule featuring two key reactive sites: the electrophilic carbon of the C-Cl bond and the carbonitrile group. This unique combination makes it a valuable building block for the synthesis of diverse molecular architectures.

Understanding the stability of this compound at ambient temperatures is paramount for its effective utilization. Degradation can lead to the formation of impurities that may compromise experimental results, reduce product yield, and introduce potential safety hazards. This guide aims to provide a thorough understanding of the factors governing the stability of 4-Chloro-1,3,5-triazine-2-carbonitrile.

Intrinsic Stability of the 1,3,5-Triazine Core

The 1,3,5-triazine ring, also known as s-triazine, is an aromatic heterocycle with high nitrogen content. This high nitrogen content contributes to a high enthalpy of formation and considerable thermal stability in many of its derivatives.[2] However, the electron-deficient nature of the triazine ring, resulting from the three electronegative nitrogen atoms, renders the carbon atoms highly electrophilic and susceptible to nucleophilic attack.[1]

Influence of Substituents on Stability

The stability of a substituted triazine is significantly influenced by the electronic properties of its substituents. In the case of 4-Chloro-1,3,5-triazine-2-carbonitrile, the chloro and carbonitrile groups play crucial roles.

The Chloro Group: A Site for Nucleophilic Attack

The chlorine atom is a good leaving group, making the carbon to which it is attached highly susceptible to nucleophilic aromatic substitution (SNAr).[1] This is the primary pathway for the degradation of many chlorotriazines. Common nucleophiles that can initiate this degradation include water (hydrolysis), alcohols, and amines.

Hydrolysis is a particularly important consideration for the stability of 4-Chloro-1,3,5-triazine-2-carbonitrile at room temperature, especially in the presence of moisture. The reaction involves the displacement of the chloride ion by a hydroxide ion, leading to the formation of a hydroxytriazine derivative. The rate of hydrolysis of chlorotriazines is known to be dependent on pH.[3]

The Carbonitrile Group: An Electron-Withdrawing Moiety

The carbonitrile (cyano) group is a strong electron-withdrawing group. Its presence is expected to further increase the electrophilicity of the triazine ring, potentially making the C-Cl bond even more susceptible to nucleophilic attack. While the nitrile group itself is generally stable under ambient conditions, it can undergo hydrolysis to a carboxylic acid or an amide under more forcing acidic or basic conditions.

Potential Degradation Pathways at Room Temperature

Based on the known reactivity of related compounds, the following are the most probable degradation pathways for 4-Chloro-1,3,5-triazine-2-carbonitrile at room temperature:

  • Hydrolysis: As discussed, this is likely the most significant degradation pathway in the presence of moisture, leading to the formation of 4-Hydroxy-1,3,5-triazine-2-carbonitrile.

  • Reaction with other nucleophiles: Contaminants in solvents or the atmosphere, such as amines or alcohols, could also lead to substitution products.

The following diagram illustrates the primary anticipated degradation pathway.

4-Chloro-1,3,5-triazine-2-carbonitrile 4-Chloro-1,3,5-triazine-2-carbonitrile 4-Hydroxy-1,3,5-triazine-2-carbonitrile 4-Hydroxy-1,3,5-triazine-2-carbonitrile 4-Chloro-1,3,5-triazine-2-carbonitrile->4-Hydroxy-1,3,5-triazine-2-carbonitrile  Hydrolysis (H2O)

Figure 1. Primary anticipated degradation pathway of 4-Chloro-1,3,5-triazine-2-carbonitrile at room temperature.

Recommended Handling and Storage

To minimize degradation and ensure the long-term integrity of 4-Chloro-1,3,5-triazine-2-carbonitrile, the following handling and storage procedures are recommended:

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Protection from moisture is critical. Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent hydrolysis.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[5] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

Experimental Protocol for Stability Assessment

To empirically determine the stability of 4-Chloro-1,3,5-triazine-2-carbonitrile at room temperature, a systematic study should be conducted. The following protocol outlines a robust approach.

Objective

To assess the stability of 4-Chloro-1,3,5-triazine-2-carbonitrile at room temperature (20-25°C) over a defined period by monitoring for the appearance of degradation products.

Materials and Methods
  • 4-Chloro-1,3,5-triazine-2-carbonitrile (of the highest possible purity)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Reverse-phase C18 HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (for mobile phase modification)

  • Analytical balance

  • Vials with inert caps

  • Constant temperature chamber or a controlled laboratory environment

Experimental Workflow

The following diagram outlines the experimental workflow for the stability study.

cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prepare stock solution Prepare stock solution Aliquot into vials Aliquot into vials Prepare stock solution->Aliquot into vials Store at Room Temperature Store at Room Temperature Aliquot into vials->Store at Room Temperature Time point sampling Time point sampling Store at Room Temperature->Time point sampling HPLC analysis HPLC analysis Time point sampling->HPLC analysis Data interpretation Data interpretation HPLC analysis->Data interpretation

Figure 2. Experimental workflow for the stability assessment of 4-Chloro-1,3,5-triazine-2-carbonitrile.

Detailed Procedure
  • Preparation of Stock Solution: Accurately weigh a known amount of 4-Chloro-1,3,5-triazine-2-carbonitrile and dissolve it in a suitable solvent in which it is known to be stable for a short period (e.g., anhydrous acetonitrile).

  • Sample Aliquoting: Aliquot the stock solution into multiple HPLC vials and seal them tightly with inert caps.

  • Time Zero (T0) Analysis: Immediately analyze one of the vials by HPLC to establish the initial purity and retention time of the parent compound. This will serve as the baseline.

  • Storage: Store the remaining vials at a constant room temperature (e.g., 25°C ± 2°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), remove a vial from storage and analyze its contents by HPLC.

  • HPLC Method:

    • Column: Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm).

  • Data Analysis: For each time point, compare the chromatogram to the T0 chromatogram.

    • Quantify the peak area of the parent compound.

    • Identify and quantify any new peaks that appear, which would indicate degradation products.

    • Calculate the percentage of the parent compound remaining at each time point.

Expected Outcomes and Interpretation

The results of this study will provide quantitative data on the stability of 4-Chloro-1,3,5-triazine-2-carbonitrile under the tested conditions. A significant decrease in the peak area of the parent compound and the emergence of new peaks over time would indicate instability. The rate of degradation can be determined from the change in concentration over time.

Conclusion

While direct thermodynamic data for 4-Chloro-1,3,5-triazine-2-carbonitrile is not currently available, a comprehensive understanding of its stability can be inferred from the well-established chemistry of related s-triazine derivatives. The primary mode of degradation at room temperature is expected to be hydrolysis, driven by the susceptibility of the C-Cl bond to nucleophilic attack. The electron-withdrawing nature of the carbonitrile group likely enhances this reactivity.

For researchers and professionals working with this compound, adherence to strict handling and storage protocols to exclude moisture is paramount to preserving its integrity. The provided experimental protocol offers a robust framework for empirically determining its stability and shelf-life, ensuring the reliability of experimental outcomes in drug discovery and other applications.

References

  • Computational Study on Substituted s-Triazine Derivatives as Energetic M
  • Computational chemistry study of the environmentally important acid-catalyzed hydrolysis of atrazine and related 2-chloro-s-triazines. PubMed. (URL: [Link])

  • Computational Evaluation of the Oxidative Cleavage of Triazine Derivatives for Electrosynthesis. The Journal of Physical Chemistry C. (URL: [Link])

  • Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. PMC. (URL: [Link])

  • Transformation of Atrazine to Hydroxyatrazine with Alkali-H2O2 Treatment: An Efficient Dechlorination Strategy under Alkaline Conditions. ACS ES&T Water. (URL: [Link])

  • Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using Gas Chromatography/Mass Selective Detection. Journal of Agricultural and Food Chemistry. (URL: [Link])

  • Degradation of Chlorotriazine Pesticides by Sulfate Radicals and the Influence of Organic Matter. Environmental Science & Technology. (URL: [Link])

  • Triazine Pesticides Standard - Safety D
  • New Perspective on Comparative Chemometric and Molecular Modeling of Antifungal Activity and Herbicidal Potential of Alkyl and Cycloalkyl s-Triazine Derivatives. MDPI. (URL: [Link])

  • MATERIAL SAFETY DATA SHEETS HEXAHYDRO-1,3,5-TRINITROSO-1,3,5-TRIAZINE. (URL not available)
  • Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. MDPI. (URL: [Link])

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine - SAFETY D
  • 3-Amino-1,2,4-Triazine, 97% - Material Safety D
  • Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. (URL not available)
  • Decomposition of Azo & Hydrazo linked Bis Triazines. (URL not available)
  • Fluorous 2,4-Dichloro-1,3,5-triazines (F-DCTs) as Nucleophile Scavengers. PMC. (URL: [Link])

  • How does 1,3-dichloro-1,3,5-triazinane-2,4,6-trione (dichloroisocyanuric acid)
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PMC. (URL: [Link])

  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal. (URL: [Link])

  • UV and temperature effects on chloroacetanilide and triazine herbicides degradation and cytotoxicity. PMC. (URL: [Link])

  • Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. ResearchGate. (URL: [Link])

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (URL not available)
  • Chapter 3 – Structural characteriz
  • 1,3,5-Triazine. NIST WebBook. (URL: [Link])

  • Chemical Properties of 1,3,5-Triazine, 2,4,6-trichloro- (CAS 108-77-0). Cheméo. (URL: [Link])

  • Synthesis and Thermo-Chemical Stability Properties of 4,4',4''-((1,3,5-triazine-2,4,6-triyl)tris(oxy))trianiline /4, 4'-(4, 4'-Isopropylidene-diphenoxy)bis(phthalic anhydride. ResearchGate. (URL: [Link])

Sources

Foundational

Mechanisms of Electrophilic Activation and Attack on 4-Chloro-1,3,5-triazine-2-carbonitrile: A Technical Guide

The Electrophilic Paradox: Electronic Topography of the Triazine Core In classical organic chemistry, electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich π -system of an aromati...

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Author: BenchChem Technical Support Team. Date: April 2026

The Electrophilic Paradox: Electronic Topography of the Triazine Core

In classical organic chemistry, electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich π -system of an aromatic ring. However, 4-Chloro-1,3,5-triazine-2-carbonitrile (CAS: 1451154-67-8) presents a fundamental paradox. The 1,3,5-triazine core is inherently π -deficient due to the presence of three highly electronegative sp 2 -hybridized nitrogen atoms[1].

When functionalized with a chlorine atom (-I inductive effect) at the C4 position and a carbonitrile group (-I and -M mesomeric effects) at the C2 position, the ring carbons are entirely depleted of electron density. Consequently, electrophilic attack on the carbon atoms is thermodynamically and kinetically prohibitive. Instead, "electrophilic attack" on this molecule is synonymous with heteroatom-directed activation . Electrophiles—such as Brønsted acids (protons) or Lewis acids (metal cations)—target the weakly basic lone pairs of the ring nitrogens or the nitrile nitrogen[2]. This coordination acts as a critical catalytic trigger, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and hyper-activating the molecule for downstream nucleophilic attack[3].

Table 1: Electronic Topography and Susceptibility Profile
Molecular SiteHybridizationElectronic RoleSusceptibility to Electrophilic Attack
C2 (Nitrile-bearing) sp 2 Highly electron-deficientNone (Primary target for Nucleophiles)
C4 (Chloro-bearing) sp 2 Highly electron-deficientNone (Target for SNAr Nucleophiles)
N1, N3, N5 (Ring) sp 2 Weakly basic lone pairsHigh (Target for H + / Lewis Acids)
Nitrile Nitrogen spWeakly basic lone pairModerate (Target for Lewis Acids)

Mechanisms of Heteroatom-Directed Electrophilic Attack

The interaction of 4-Chloro-1,3,5-triazine-2-carbonitrile with electrophiles dictates its utility in both synthetic library generation and rational drug design. The mechanisms can be categorized into three distinct paradigms:

Pathway A: Brønsted Acid Protonation (LUMO Lowering)

When exposed to strong acids, the ring nitrogens (N1, N3, or N5) undergo protonation. Theoretical models of protonated triazine derivatives demonstrate that proton uptake breaks the degeneracy of the frontier orbitals, leading to a massive reduction in the electronic gap (lowering the LUMO by approximately 1.06 eV)[2]. This electrophilic attack on the nitrogen lone pair transforms the triazine from a stable heterocycle into a highly reactive intermediate, facilitating rapid Nucleophilic Aromatic Substitution (SNAr) or Inverse Electron-Demand Diels-Alder (IEDDA) reactions[3].

Pathway B: Lewis Acid Coordination

Lewis acids (e.g., Zn 2+ , AlCl 3​ ) coordinate preferentially to the nitrile nitrogen or the ring nitrogens[1]. This coordination polarizes the adjacent carbon-heteroatom bonds. For instance, coordination at the nitrile nitrogen increases the electrophilicity of the nitrile carbon, making it highly susceptible to [3+2] cycloadditions (e.g., tetrazole formation).

Pathway C: The Triazine as an Electrophilic Warhead (Pharmacology)

In medicinal chemistry, the paradigm shifts: the triazine-nitrile complex itself acts as the electrophile. The electron-withdrawing triazine ring renders the nitrile carbon exceptionally electrophilic[4]. When used as a targeted covalent inhibitor (TCI), the molecule docks into the active site of cysteine proteases (such as cruzain or CatB). The catalytic cysteine thiolate (a biological nucleophile) attacks the electrophilic nitrile carbon, forming a reversible thioimidate covalent bond that neutralizes the enzyme[5],[6].

G N1 Target Enzyme (e.g., Cysteine Protease) N3 Active Site Docking (Hydrophobic S1/S2 Subsites) N1->N3 N2 Triazine-Nitrile Warhead N2->N3 N4 Nucleophilic Attack (Cys-Thiolate on Nitrile Carbon) N3->N4 Proximity Effect N5 Reversible Thioimidate Bond (Covalent Adduct) N4->N5 Transition State N6 Enzyme Inhibition (Blocked Catalytic Activity) N5->N6 Pharmacological Efficacy

Fig 1. Mechanism of action for triazine-nitriles acting as electrophilic covalent inhibitors.

Experimental Protocols for Electrophile-Catalyzed Functionalization

To harness the reactivity of 4-Chloro-1,3,5-triazine-2-carbonitrile, researchers must employ self-validating experimental workflows. The following protocols utilize electrophilic activation to drive specific synthetic outcomes.

Protocol 1: Lewis Acid-Mediated SNAr of the Chloride

This protocol utilizes a Lewis acid to electrophilically activate the triazine ring, allowing for the selective amination of the C4 position at reduced temperatures, thereby preventing unwanted hydrolysis of the nitrile group.

  • Substrate Dissolution: Dissolve 4-Chloro-1,3,5-triazine-2-carbonitrile (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.

    • Causality & Validation: Anhydrous conditions prevent premature hydrolysis of the highly sensitive C-Cl bond. Validation is achieved via a baseline TLC (Hexane:EtOAc 8:2) showing a single UV-active spot.

  • Electrophilic Activation: Add anhydrous ZnCl 2​ (0.1 equiv) to the solution and stir for 15 minutes at 0 °C.

    • Causality: Zn 2+ coordinates to the ring nitrogens, lowering the LUMO and hyper-polarizing the C-Cl bond[1].

  • Nucleophilic Addition: Dropwise add the desired secondary amine (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.2 equiv).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the generated HCl, preventing the protonation (and subsequent deactivation) of the incoming amine nucleophile.

  • Reaction Monitoring: Stir at 0 °C for 2 hours.

    • Validation Checkpoint: TLC must show the complete consumption of the starting material. The lower temperature ensures the nitrile group remains intact.

  • Quenching and Isolation: Quench with cold aqueous NaHCO 3​ , extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

G A 4-Chloro-1,3,5-triazine-2-carbonitrile B Electrophilic Attack (Lewis Acid Zn2+) A->B Catalyst Addition C Heteroatom Coordination (Ring Nitrogen) B->C Lone Pair Donation D LUMO Energy Lowering (Increased Electrophilicity) C->D Polarization E Nucleophilic Attack (SNAr) at C4 (Chloride Displacement) D->E Amine Addition F Functionalized Triazine Product E->F HCl Elimination

Fig 2. Pathway of heteroatom-directed electrophilic activation facilitating SNAr.

Protocol 2: Electrophile-Catalyzed Tetrazole Formation from the Nitrile

This protocol demonstrates the electrophilic activation of the sp-hybridized nitrile nitrogen to facilitate a [3+2] cycloaddition.

  • Preparation: Dissolve the triazine substrate (1.0 equiv) in anhydrous DMF.

  • Catalyst and Reagent Addition: Add Sodium Azide (NaN 3​ , 1.5 equiv) and ZnBr 2​ (0.5 equiv) at room temperature.

    • Causality: The Lewis acid (ZnBr 2​ ) electrophilically attacks the nitrile nitrogen. This coordination withdraws electron density from the nitrile carbon, lowering the activation energy required for the azide to attack[1].

  • Thermal Activation: Heat the mixture to 80 °C for 12 hours behind a blast shield.

    • Validation Checkpoint: LC-MS monitoring should indicate the mass of the desired tetrazole adduct [M+43].

  • Workup: Cool to room temperature, acidify to pH 2 using 1M HCl to precipitate the tetrazole, and filter.

    • Causality: Acidification breaks the zinc-tetrazole complex, yielding the free tetrazole product.

Table 2: Kinetic & Thermodynamic Parameters of Electrophilic Activation
Reaction ParadigmRole of TriazineActivator / TargetPrimary Mechanistic EffectDownstream Outcome
Brønsted Acid Catalysis SubstrateH + attack on Ring NLUMO lowering (~1.06 eV)Accelerated SNAr / IEDDA
Lewis Acid Catalysis SubstrateZn 2+ attack on Nitrile NC N bond polarization[3+2] Cycloaddition
Covalent Inhibition ElectrophileCys-Thiolate attack on C NReversible thioimidateProtease Inhibition

References

  • 1,3,5-Triazine as a Modular Scaffold for Covalent Inhibitors with Streamlined Target Identification - Journal of the American Chemical Society - 5

  • Electronic and Optical Properties of Protonated Triazine Derivatives - arXiv - 7

  • Identification of Semicarbazones, Thiosemicarbazones and Triazine Nitriles as Inhibitors of Leishmania mexicana Cysteine Protease CPB - PLOS One - 6

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances - 1

  • Identification and Optimization of Inhibitors of Trypanosomal Cysteine Proteases: Cruzain, Rhodesain, and TbCatB - PMC / NIH - 4

  • Crystallographic Aspects, Photophysical Properties, and Theoretical Survey of Tetrachlorometallates of Group 12 Metals [Zn(II), Cd(II), and Hg(II)] with a Triply Protonated 2,4,6-Tris(2-pyridyl)-1,3,5-triazine Ligand - Inorganic Chemistry (ACS) - 3

Sources

Exploratory

Advanced Spectroscopic Characterization of 4-Chloro-1,3,5-triazine-2-carbonitrile via FT-IR

Executive Summary The molecule 4-chloro-1,3,5-triazine-2-carbonitrile is a highly reactive, multifunctional electrophilic scaffold. Featuring an electron-deficient s-triazine core, a labile carbon-chlorine (C-Cl) bond, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 4-chloro-1,3,5-triazine-2-carbonitrile is a highly reactive, multifunctional electrophilic scaffold. Featuring an electron-deficient s-triazine core, a labile carbon-chlorine (C-Cl) bond, and a reactive carbonitrile (-C≡N) moiety, it serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and advanced covalent triazine frameworks (CTFs). Fourier-Transform Infrared (FT-IR) spectroscopy is the premier analytical technique for verifying the structural integrity of this compound. This whitepaper provides a comprehensive, self-validating FT-IR methodology, detailing the mechanistic causality behind spectral assignments and experimental design.

Chemical Context & Mechanistic Principles of Vibrational Assignment

To achieve analytical certainty, a spectroscopist must understand the physical chemistry governing the molecule's vibrational modes. The unique electronic environment of 4-chloro-1,3,5-triazine-2-carbonitrile dictates its spectral signature.

The Carbonitrile (-C≡N) Stretch

The stretching vibration of the -C≡N group is a highly specific diagnostic marker, typically manifesting in the alkyne/nitrile region of the mid-IR spectrum. 1 demonstrate that the characteristic carbonitrile stretching band appears around 2240 cm⁻¹[1].

  • Causality of Intensity: While nitriles generally produce strong IR bands, the intensity of an IR peak is proportional to the change in the dipole moment ( Δμ ) during the vibration. Because the s-triazine ring is profoundly electron-withdrawing, it competes for electron density, reducing the overall dipole moment change of the adjacent C≡N bond. Consequently, the nitrile peak in this specific molecule may appear sharper but weaker than expected[2].

The Heteroaromatic s-Triazine Core

The s-triazine ring is characterized by highly delocalized π -electrons across alternating carbon and nitrogen atoms. The asymmetric substitution (a chlorine atom and a nitrile group) breaks the idealized D3h​ symmetry of the parent triazine, leading to strongly IR-active ring deformation modes.

  • Causality of Frequency: The primary C=N and C-N stretching vibrations consistently dominate the spectrum.2 confirm that characteristic triazine ring stretching vibrations reliably emerge at approximately 1508–1550 cm⁻¹ and 1310–1360 cm⁻¹[2][3].

The Carbon-Chlorine (C-Cl) Bond
  • Causality of Frequency: According to Hooke's Law for a harmonic oscillator, vibrational frequency is inversely proportional to the square root of the reduced mass of the bonded atoms. The heavy atomic mass of chlorine forces the C-Cl stretching mode down into the lower fingerprint region, typically presenting as a sharp, intense band between 750 and 850 cm⁻¹.

Mode_Assignment Molecule 4-Chloro-1,3,5-triazine-2-carbonitrile Structural Moieties Nitrile Carbonitrile (-C≡N) Molecule->Nitrile Triazine s-Triazine Ring Molecule->Triazine Chloro C-Cl Bond Molecule->Chloro Band1 2225 - 2250 cm⁻¹ (Sharp, weak-to-medium) Nitrile->Band1 Band2 1510 - 1550 cm⁻¹ 1310 - 1360 cm⁻¹ (Strong, ring stretching) Triazine->Band2 Band3 750 - 850 cm⁻¹ (Strong, sharp) Chloro->Band3

Fig 2. Mechanistic assignment of primary vibrational modes for the target molecule.

Quantitative Spectral Assignments

The following table synthesizes the expected quantitative data for the FT-IR characterization of 4-chloro-1,3,5-triazine-2-carbonitrile, derived from authoritative literature on analogous4[4].

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity & Peak ShapeMechanistic Rationale
Carbonitrile (-C≡N) Stretching ( νC≡N​ )2225 – 2250Weak to Medium, SharpIntensity attenuated by electron withdrawal from the highly electronegative triazine core.
s-Triazine Ring Asymmetric Stretch ( νC=N​ , νC−N​ )1510 – 1550Strong, SharpPrimary heteroaromatic ring deformation; highly diagnostic for triazine formation.
s-Triazine Ring Symmetric Stretch / Breathing1310 – 1360Strong, SharpIn-plane ring breathing modes activated by asymmetric substitution.
Carbon-Chlorine Stretching ( νC−Cl​ )750 – 850Strong, SharpLow-frequency shift dictated by the high reduced mass of the chlorine atom.

Self-Validating Experimental Protocol (ATR-FTIR)

Rationale for Method Selection

Traditional transmission FT-IR utilizing Potassium Bromide (KBr) pellets is contraindicated for this molecule. KBr is highly hygroscopic. The C-Cl bond on the electron-deficient triazine ring is highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) by water, leading to rapid hydrolysis into a cyanuric acid derivative.

To preserve chemical integrity, Attenuated Total Reflectance (ATR) FT-IR is the mandated technique. ATR requires zero sample preparation, eliminating moisture exposure from matrix salts, and provides a non-destructive, self-validating analytical pathway.

Step-by-Step Methodology

Step 1: Instrument Initialization & Atmospheric Compensation

  • Action: Purge the FT-IR spectrometer with dry nitrogen gas for a minimum of 30 minutes prior to analysis.

  • Causality: Atmospheric carbon dioxide exhibits a strong asymmetric stretching doublet at ~2350 cm⁻¹. Because the critical -C≡N stretch occurs at ~2240 cm⁻¹, failing to purge the system risks spectral overlap and baseline distortion in the exact region of interest.

Step 2: Background Acquisition

  • Action: Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate completely. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Validation Check: Inspect the background spectrum. A flat baseline confirms the absence of residual solvents or cross-contamination.

Step 3: Sample Application

  • Action: In a low-humidity environment (or glovebox), deposit 2–5 mg of neat 4-chloro-1,3,5-triazine-2-carbonitrile powder directly onto the center of the diamond crystal. Lower the ATR anvil to apply consistent, optimal pressure.

  • Causality: The evanescent wave generated in ATR-FTIR only penetrates the sample by 0.5 to 2 micrometers. Intimate physical contact between the solid sample and the high-refractive-index crystal is an absolute physical requirement for a high signal-to-noise ratio.

Step 4: Data Acquisition & Processing

  • Action: Scan the sample from 4000 to 400 cm⁻¹ using 64 co-added scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm during post-processing to compensate for the wavelength-dependent penetration depth (which artificially inflates low-frequency peak intensities relative to high-frequency peaks).

Step 5: Internal Quality Control (The Self-Validation Step)

  • Action: Immediately inspect the 3200–3500 cm⁻¹ and ~1640 cm⁻¹ regions of the acquired spectrum.

  • Causality: 4-chloro-1,3,5-triazine-2-carbonitrile possesses no O-H or N-H bonds. If a broad band appears at ~3300 cm⁻¹ (O-H stretch) alongside a peak at ~1640 cm⁻¹ (water bending or C=O tautomerization), the sample has undergone hydrolysis. The absence of these peaks self-validates that the anhydrous structural integrity of the sample was successfully maintained during the assay.

FTIR_Workflow Start Sample Prep: 4-Chloro-1,3,5-triazine-2-carbonitrile (Anhydrous Conditions) Purge N2 Purge & Background Scan (Eliminates CO2/H2O interference) Start->Purge Sample ATR Diamond Application (Direct contact, no KBr matrix) Purge->Sample Scan Data Acquisition (4000-400 cm⁻¹, 64 scans) Sample->Scan Process Spectral Processing (ATR Correction & Baseline) Scan->Process Validate Self-Validation Check (Verify absence of O-H at 3300 cm⁻¹) Process->Validate

Fig 1. Self-validating ATR-FTIR workflow for moisture-sensitive triazine derivatives.

References

  • Title: Direct Synthesis of Ultrathin Crystalline Two-Dimensional Triazine Polymers from Aldoximes Source: CCS Chemistry URL: [Link]

  • Title: The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation Source: RSC Publishing URL: [Link]

  • Title: Immobilized covalent triazine frameworks films as effective photocatalysts for hydrogen evolution reaction Source: Nature Communications (PMC) URL: [Link]

  • Title: Covalent Triazine Frameworks Prepared from 1,3,5-Tricyanobenzene Source: ACS Publications (Chemistry of Materials) URL: [Link]

Sources

Foundational

Preliminary Investigation of 4-Chloro-1,3,5-triazine-2-carbonitrile Degradation Pathways: A Mechanistic and Methodological Guide

Executive Summary The compound 4-Chloro-1,3,5-triazine-2-carbonitrile (CAS: 1451154-67-8) is a highly reactive heterocyclic building block utilized in advanced chemical synthesis and agrochemical development[1]. Due to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Chloro-1,3,5-triazine-2-carbonitrile (CAS: 1451154-67-8) is a highly reactive heterocyclic building block utilized in advanced chemical synthesis and agrochemical development[1]. Due to the historical environmental persistence of structurally related chloro-s-triazines (such as atrazine and simazine), understanding the degradation pathways of this specific carbonitrile derivative is critical for predictive environmental toxicology and pharmaceutical stability profiling.

This whitepaper provides an authoritative, self-validating methodological framework for investigating the biotic and abiotic degradation of 4-Chloro-1,3,5-triazine-2-carbonitrile. By leveraging established mechanisms of hydrolytic dechlorination and advanced oxidation[2][3], we map the structural vulnerabilities of the molecule and provide stringent experimental protocols to isolate, quantify, and model its degradation kinetics.

Structural Vulnerability & Predictive Degradation Nodes

The 1,3,5-triazine ring is highly electron-deficient, making the aromatic core exceptionally resistant to direct electrophilic attack (such as by hydroxyl radicals)[3]. Consequently, degradation is primarily driven by nucleophilic attacks on the functional substituents. For 4-Chloro-1,3,5-triazine-2-carbonitrile, there are two primary nodes of vulnerability:

  • The C-Cl Bond (Position 4): Susceptible to nucleophilic aromatic substitution. In environmental matrices, this is often catalyzed by microbial chlorohydrolases (e.g., AtzA or TriA homologs) which replace the chlorine atom with a hydroxyl group[4].

  • The Carbonitrile Group (Position 2): The -C≡N moiety is highly susceptible to hydration, converting first to a carboxamide (-CONH₂) and subsequently hydrolyzing to a carboxylic acid (-COOH).

The convergence of these two pathways ultimately leads to a hydroxylated, carboxylated triazine intermediate, which may then undergo ring cleavage via specialized hydrolases (e.g., AtzD homologs) into urea and biuret derivatives.

Degradation_Pathways Parent 4-Chloro-1,3,5-triazine- 2-carbonitrile Dechloro 4-Hydroxy-1,3,5-triazine- 2-carbonitrile Parent->Dechloro Hydrolytic Dechlorination (AtzA / OH-) Amide 4-Chloro-1,3,5-triazine- 2-carboxamide Parent->Amide Nitrile Hydration (Nitrilase / H2O) Acid 4-Hydroxy-1,3,5-triazine- 2-carboxylic acid Dechloro->Acid Nitrile Hydrolysis Amide->Acid Dechlorination & Hydrolysis RingCleavage Ring Cleavage Products (Urea / Biuret analogs) Acid->RingCleavage Ring Hydrolase (AtzD homolog)

Figure 1: Predicted degradation pathways of 4-Chloro-1,3,5-triazine-2-carbonitrile.

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the predicted pathways, a dual-pronged approach analyzing both biocatalytic degradation and Advanced Oxidation Processes (AOP) is required. The following protocols are designed with built-in causality to ensure rigorous, reproducible results.

Experimental_Workflow Prep Matrix Spiking & Prep AOP Photo-Fenton Treatment Prep->AOP Abiotic Bio Biocatalytic Assay Prep->Bio Biotic Quench Reaction Quenching AOP->Quench Bio->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Kinetic Modeling LCMS->Data

Figure 2: Standardized experimental workflow for degradation analysis and kinetic modeling.

Protocol A: Biocatalytic Dechlorination & Hydration Assay

This assay evaluates the susceptibility of the compound to microbial enzymatic degradation, specifically targeting the C-Cl and -C≡N bonds[2][4].

  • Matrix Preparation: Prepare a 100 µM stock solution of 4-Chloro-1,3,5-triazine-2-carbonitrile in LC-MS grade acetonitrile. Dilute the stock to a working concentration of 1 µM in 50 mM potassium phosphate buffer (pH 7.4).

    • Causality: A pH of 7.4 mimics standard physiological and soil-water conditions while strictly preventing the spontaneous, base-catalyzed alkaline hydrolysis of the nitrile group that occurs at pH > 9.

  • Enzyme Introduction: Introduce 10 µg/mL of purified recombinant AtzA (chlorohydrolase) or a broad-spectrum nitrilase. Include a control sample using heat-denatured enzyme (boiled at 95°C for 15 mins).

  • Incubation & Sampling: Incubate the mixture at 30°C under gentle agitation (150 rpm). Withdraw 100 µL aliquots at precise intervals: 0, 15, 30, 60, and 120 minutes.

  • Reaction Quenching: Immediately inject the withdrawn aliquots into vials containing 100 µL of ice-cold methanol.

    • Causality: Methanol drastically lowers the dielectric constant of the solution, inducing rapid protein precipitation. This halts enzymatic activity instantly, ensuring the kinetic time-points are perfectly preserved for downstream analysis.

Protocol B: Photo-Fenton Advanced Oxidation Process (AOP)

Because the s-triazine ring resists direct oxidation, AOPs are utilized to force the degradation of the side chains and evaluate the ultimate recalcitrance of the core structure[3].

  • Catalyst Optimization: Prepare a 10 mg/L aqueous solution of the target compound. Add FeSO₄ to achieve a 0.1 mM Fe²⁺ concentration. Adjust the solution pH to 2.8 using 0.1 M H₂SO₄.

    • Causality: A pH of 2.8 is the absolute thermodynamic optimum for the Fenton reaction. It maintains iron in the catalytically active, soluble Fe²⁺/Fe³⁺ state and prevents the precipitation of inactive iron hydroxides (Fe(OH)₃), which typically form at pH > 4.

  • Radical Initiation: Add 1.0 mM H₂O₂ and immediately irradiate the reactor with a 254 nm UV-C lamp (intensity: 1.5 mW/cm²).

    • Causality: Radiation at 254 nm provides sufficient photonic energy to induce homolytic cleavage of H₂O₂, maximizing hydroxyl radical (•OH) generation. Furthermore, it drives the photoreduction of Fe³⁺ back to Fe²⁺, establishing a continuous catalytic loop[3].

  • Quenching: Withdraw samples at designated intervals and immediately quench with 0.1 M ascorbic acid.

    • Causality: Ascorbic acid acts as a hyper-fast scavenger for residual •OH and unreacted H₂O₂, preventing post-sampling degradation that would artificially inflate degradation rates.

Protocol C: LC-MS/MS Analytical Quantification
  • Chromatography: Inject 10 µL of the quenched supernatant onto a C18 reversed-phase column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid ensures the protonation of the nitrogen atoms within the triazine ring. This vastly enhances the ionization efficiency in positive Electrospray Ionization (ESI+) mode.

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition (e.g., m/z 141 → m/z 105) and the predicted masses of the hydroxylated and amide intermediates.

Quantitative Data Synthesis

Based on the established behavior of homologous chloro-s-triazines undergoing these specific protocols[3][4], the following table outlines the expected kinetic parameters and intermediate yields. This predictive data matrix serves as a benchmarking tool for preliminary investigations.

Table 1: Extrapolated Kinetic Parameters based on Chloro-s-triazine Homologs

Treatment ConditionHalf-life (t₁/₂)*Primary IntermediateMax Intermediate Yield (%)TOC Removal (120 min)
Alkaline Hydrolysis (pH 10) 45.2 h4-Hydroxy-derivative85%< 5%
Biocatalysis (AtzA) 1.8 h4-Hydroxy-derivative92%< 5%
Biocatalysis (Nitrilase) 3.5 hCarboxamide analog78%< 5%
Photo-Fenton (UV/H₂O₂/Fe²⁺) 12.4 minCyanuric acid analog68%18%

*Note: Total Organic Carbon (TOC) removal remains low across all treatments within 120 minutes, reflecting the extreme chemical recalcitrance of the unmodified s-triazine ring to complete mineralization[3].

References

1.[2] Title: Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC Source: nih.gov URL:

2.[4] Title: Enzymatic Degradation of Chlorodiamino-s-Triazine | Applied and Environmental Microbiology - ASM Journals Source: asm.org URL:

3.[3] Title: Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process Source: scirp.org URL:

4.[1] Title: 4-Chloro-1,3,5-triazine-2-carbonitrile/CAS:1451154-67-8-HXCHEM Source: hxchem.net URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for Nucleophilic Aromatic Substitution (S_NAr) Using 4-Chloro-1,3,5-triazine-2-carbonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The 1,3,5-triazine scaffold is a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, materials science, and agrochemicals, largely due to its predictable and highly efficient reactivity[1]. While 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, TCT) is the traditional starting point for sequential nucleophilic aromatic substitution (S_NAr)[2], the use of pre-functionalized building blocks like 4-Chloro-1,3,5-triazine-2-carbonitrile (CAS: 1451154-67-8)[3] offers researchers a direct route to highly functionalized, unsymmetrical triazines without the need for complex temperature-controlled desymmetrization steps.

The Causality of Reactivity: Why the Cyano Group Matters

As a Senior Application Scientist, I emphasize that successful protocol execution requires understanding the underlying electronic environment of your substrate. The 1,3,5-triazine ring is inherently electron-deficient[1]. The addition of a cyano group (-CN) at the C2 position acts as a powerful electron-withdrawing group (EWG). This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the triazine core compared to standard chlorotriazines.

Consequently, the C4 position becomes exceptionally electrophilic. Nucleophilic attack occurs rapidly, forming a stabilized Meisenheimer intermediate before the irreversible elimination of the chloride leaving group[1]. Because of this heightened reactivity, reactions proceed efficiently at sub-ambient to ambient temperatures (0 °C to 25 °C) without the need for transition-metal catalysis[4].

SNAr_Mechanism SM 4-Chloro-1,3,5-triazine- 2-carbonitrile Meisenheimer Meisenheimer Intermediate SM->Meisenheimer Nucleophilic Attack Nuc Nucleophile (e.g., R-NH2) Nuc->Meisenheimer Product 4-Substituted-1,3,5-triazine- 2-carbonitrile Meisenheimer->Product Chloride Elimination

S_NAr mechanism of 4-Chloro-1,3,5-triazine-2-carbonitrile via Meisenheimer intermediate.

General Reaction Guidelines & Chemoselectivity

When designing your synthesis, the choice of nucleophile dictates the base and solvent required[4].

  • Amines (Primary/Secondary): Highly reactive. Require a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) to scavenge the HCl byproduct[5]. DIPEA is preferred over Triethylamine (Et_3N) to prevent competitive quaternization with the highly reactive triazine core.

  • Thiols: Excellent nucleophiles for this scaffold. Mild inorganic bases (e.g., K_2CO_3) in polar aprotic solvents (DMF or THF) are optimal[6].

  • Alcohols/Phenols: Harder nucleophiles. They require stronger bases (NaH or Cs_2CO_3) to form the alkoxide/phenoxide prior to addition[4].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. By monitoring specific visual and chromatographic cues, you can ensure the integrity of the reaction at every step.

Exp_Workflow Step1 1. Dissolve Triazine Core Anhydrous THF/DCM at 0 °C Step2 2. Add Nucleophile (1.0 eq) Dropwise over 10-15 mins Step1->Step2 Step3 3. Add Base (DIPEA, 1.2 eq) Stir at 0 °C to RT Step2->Step3 Step4 4. Reaction Monitoring TLC (UV 254 nm) / LC-MS Step3->Step4 Step5 5. Aqueous Workup Wash with Brine, Extract in DCM Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for nucleophilic aromatic substitution on the triazine core.

Protocol A: Amination (Primary and Secondary Amines)

This protocol is optimized for the synthesis of 4-amino-1,3,5-triazine-2-carbonitrile derivatives[7],[8].

Reagents:

  • 4-Chloro-1,3,5-triazine-2-carbonitrile (1.0 equiv)

  • Amine nucleophile (1.05 equiv)

  • DIPEA (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 4-Chloro-1,3,5-triazine-2-carbonitrile and dissolve in anhydrous THF.

  • Temperature Control: Cool the stirring solution to 0 °C using an ice-water bath. Causality: The cyano-triazine core is highly reactive; starting at 0 °C prevents exothermic degradation and suppresses potential dimerization[1].

  • Nucleophile Addition: Dissolve the amine in a small volume of THF and add it dropwise over 10 minutes.

  • Base Addition: Add DIPEA dropwise. A white precipitate (DIPEA·HCl) may begin to form, providing a visual self-validation that the substitution is occurring[5].

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (RT) over 1–2 hours. Monitor via TLC (Hexanes/EtOAc). The starting material is highly UV-active (254 nm); its complete disappearance validates reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO_3. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

Protocol B: Thiolation / Etherification

This protocol utilizes oxygen or sulfur nucleophiles to yield ether or thioether linkages[4],[6].

Reagents:

  • 4-Chloro-1,3,5-triazine-2-carbonitrile (1.0 equiv)

  • Thiol or Alcohol nucleophile (1.1 equiv)

  • K_2CO_3 (for thiols) or Cs_2CO_3 (for alcohols) (1.5 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Deprotonation: In a dry flask, suspend the base (K_2CO_3 or Cs_2CO_3) in anhydrous DMF. Add the thiol or alcohol and stir at RT for 15 minutes to pre-form the nucleophilic thiolate/alkoxide.

  • Electrophile Addition: Cool the suspension to 0 °C. Add 4-Chloro-1,3,5-triazine-2-carbonitrile portion-wise or as a DMF solution.

  • Propagation: Stir at 0 °C for 30 minutes, then allow to warm to RT. For hindered alcohols, gentle heating (40 °C) may be required[4].

  • Workup: Dilute the mixture with a large volume of water (to crash out the product and solubilize DMF) and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with water (5x) and brine (1x) to remove residual DMF.

  • Purification: Dry over MgSO_4, concentrate, and purify via recrystallization or chromatography.

Quantitative Data & Reaction Parameters

The following table summarizes the expected reaction parameters and yields based on established triazine S_NAr reactivity profiles[4],[7],[6].

Nucleophile TypeRepresentative ExampleSolventBaseTemp (°C)Time (h)Expected Yield
Primary Amine BenzylamineTHFDIPEA0 to RT1 - 285 - 95%
Secondary Amine MorpholineDCMEt_3N / DIPEA0 to RT1 - 380 - 90%
Thiol ThiophenolDMFK_2CO_30 to RT1 - 285 - 90%
Alcohol PhenolDMFCs_2CO_3RT to 403 - 570 - 85%

References

  • Sheyi, R. et al. "1,3,5-Triazine as core for the preparation of dendrons." Arkivoc. Available at:[2]

  • HXCHEM. "4-Chloro-1,3,5-triazine-2-carbonitrile/CAS:1451154-67-8". Available at:[3]

  • Benchchem. "The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers." Available at:[1]

  • PMC. "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game." Available at:[4]

  • Organic Letters (ACS). "Solid-Supported Chloro[1,3,5]triazine. A Versatile New Synthetic Auxiliary for the Synthesis of Amide Libraries." Available at:[5]

  • The Journal of Organic Chemistry (ACS). "Base-Mediated Synthesis of Unsymmetrical 1,3,5-Triazin-2-amines via Three-Component Reaction of Imidates, Guanidines, and Amides or Aldehydes." Available at:[7]

  • ResearchGate. "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines." Available at:[6]

  • PMC. "A Series of Substituted Bis-Aminotriazines Are Activators of the Natriuretic Peptide Receptor C." Available at:[8]

Sources

Application

Application Note: 4-Chloro-1,3,5-triazine-2-carbonitrile as a Dual-Functional Building Block in Click Chemistry and Bioconjugation

Executive Summary In the landscape of modern bioconjugation and medicinal chemistry, the demand for orthogonally reactive, bifunctional scaffolds is paramount. 4-Chloro-1,3,5-triazine-2-carbonitrile emerges as a highly p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern bioconjugation and medicinal chemistry, the demand for orthogonally reactive, bifunctional scaffolds is paramount. 4-Chloro-1,3,5-triazine-2-carbonitrile emerges as a highly privileged building block[1]. It features two distinct, chemoselective reaction centers: a highly electrophilic C4-chloride and a click-ready C2-carbonitrile. This Application Note details the mechanistic rationale and field-proven protocols for utilizing this scaffold to construct complex pharmacophores via sequential Nucleophilic Aromatic Substitution (SNAr) and Nitrile-Azide[3+2] cycloaddition.

Physicochemical & Structural Profile

To effectively leverage this building block, it is critical to understand its baseline physicochemical properties. The table below summarizes the core quantitative data for reaction planning.

ParameterSpecification
Chemical Name 4-Chloro-1,3,5-triazine-2-carbonitrile
CAS Number 1451154-67-8 [1]
Molecular Formula C₄HClN₄
Molecular Weight 140.53 g/mol
Electrophilic Center 1 C4-Chloride (Optimized for SNAr)
Electrophilic Center 2 C2-Carbonitrile (Optimized for Nitrile-Azide Click)

Mechanistic Rationale: Dual Orthogonal Reactivity

As a Senior Application Scientist, I emphasize that successful synthetic design requires understanding the causality behind a molecule's reactivity. The utility of 4-Chloro-1,3,5-triazine-2-carbonitrile is driven by the extreme electron deficiency of the 1,3,5-triazine core, which is further amplified by the electron-withdrawing nitrile group [2].

  • SNAr Causality: The Lowest Unoccupied Molecular Orbital (LUMO) of the triazine ring is significantly lowered by the electronegative nitrogen atoms. This makes the C-Cl bond exceptionally labile, allowing for rapid SNAr by primary amines or thiols at 0 °C to room temperature, without prematurely activating the nitrile group.

  • Click Chemistry Causality: While unactivated nitriles are generally sluggish in cycloadditions, the electron-withdrawing triazine ring pre-activates the C2-carbonitrile. When paired with a Lewis acid (e.g., ZnCl₂), the nitrile nitrogen is coordinated, drastically lowering the activation barrier for a [3+2] cycloaddition with azides to form 5-substituted 1H-tetrazoles [3, 4].

Workflow Visualization

The following diagram illustrates the orthogonal functionalization strategy, allowing researchers to build complexity iteratively.

G A 4-Chloro-1,3,5-triazine -2-carbonitrile B SNAr Intermediate (C4-Substituted) A->B R-NH2, DIPEA 0°C to RT (SNAr) C Tetrazole Conjugate (Click Product) B->C NaN3, ZnCl2 100°C (Click) D Covalent Inhibitor (Protease Target) B->D Cys-SH (Covalent Binding)

Orthogonal functionalization of 4-Chloro-1,3,5-triazine-2-carbonitrile via SNAr and Click Chemistry.

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific Quality Control (QC) checkpoints.

Protocol 1: C4-Nucleophilic Aromatic Substitution (SNAr)

Objective: Chemoselectively functionalize the triazine core with a primary amine (R-NH₂) while preserving the nitrile warhead.

  • Step 1: Dissolve 4-Chloro-1,3,5-triazine-2-carbonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Step 2: Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: The activated chloride is highly reactive. Strict temperature control suppresses the kinetic energy of the system, preventing off-target nitrile hydrolysis or poly-substitution.

  • Step 3: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine nucleophile.

  • Step 4: Add the primary amine (1.0 eq) dropwise over 10 minutes.

  • Step 5: Stir for 1–2 hours, allowing the mixture to gradually warm to room temperature.

  • Step 6 (Workup): Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating QC Check: Analyze via LC-MS. A successful reaction is validated by the complete disappearance of the starting mass (140.5 Da) and the appearance of the product mass [M - 36 (HCl) + R-NH₂].

Protocol 2: Nitrile-Azide Click Chemistry (Tetrazole Formation)

Objective: Convert the unreacted C2-carbonitrile into a 1H-tetrazole using sodium azide (NaN₃), linking a second pharmacophore or establishing a bioisostere.

  • Step 1: Dissolve the SNAr intermediate from Protocol 1 (1.0 eq) in anhydrous DMF.

  • Step 2: Add Sodium Azide (NaN₃) (1.5 eq) and Zinc Chloride (ZnCl₂) (1.0 eq).

    • Causality: ZnCl₂ acts as a critical Lewis acid catalyst. It coordinates directly to the nitrile nitrogen, withdrawing electron density and accelerating the otherwise sluggish [3+2] cycloaddition [3].

  • Step 3: Heat the mixture to 100 °C for 12–24 hours under an inert N₂ atmosphere.

  • Step 4: Cool to room temperature. Carefully acidify the mixture with 1M HCl to pH 2. (Caution: Perform in a well-ventilated fume hood to avoid exposure to trace hydrazoic acid).

    • Causality: The reaction initially produces the highly soluble sodium salt of the tetrazole. Acidification protonates the tetrazole ring, decreasing its aqueous solubility and driving the precipitation of the free 1H-tetrazole [5].

  • Step 5 (Isolation): Filter the precipitated product and wash with cold water.

  • Self-Validating QC Check: Analyze via FT-IR spectroscopy. The definitive validation of click success is the complete disappearance of the sharp nitrile stretch at ~2230 cm⁻¹, replaced by broad N-H and tetrazole ring stretches [3].

Applications in Drug Discovery & Bioconjugation

The intermediates and final products derived from 4-Chloro-1,3,5-triazine-2-carbonitrile have profound applications in modern therapeutics:

  • Tetrazole Bioisosteres: The 1H-tetrazole synthesized via Protocol 2 is a metabolically stable bioisostere for carboxylic acids. It is frequently utilized to improve the oral bioavailability, lipophilicity, and receptor binding affinity of drug candidates [4].

  • Targeted Covalent Inhibitors (TCIs): If the click chemistry step is omitted, the intermediate from Protocol 1 can be deployed directly as a covalent warhead. Nitrile-functionalized triazines have been successfully utilized as reversible covalent inhibitors that target the active-site cysteine thiols of proteases, such as Cathepsin K, L, and S, forming a reversible thioimidate adduct [6].

References

  • National Institutes of Health (PMC). "A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025)". Available at:[Link]

  • National Institutes of Health (PMC). "6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors". Available at:[Link]

  • ResearchGate. "Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches". Available at:[Link]

  • RSC Publishing. "Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches". Available at:[Link]

  • ResearchGate. "Active site labeling of cysteine cathepsins by a straightforward diazomethylketone probe derived from the N-terminus of human cystatin C". Available at:[Link]

Method

Application Notes and Protocols for the Step-by-Step Amination of 4-Chloro-1,3,5-triazine-2-carbonitrile in Organic Synthesis

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the effective amination of 4-Chloro-1,3,5-triazine-2-carbonitrile. The protocols and i...

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Author: BenchChem Technical Support Team. Date: April 2026

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the effective amination of 4-Chloro-1,3,5-triazine-2-carbonitrile. The protocols and insights provided herein are designed to ensure scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles.

Introduction: The Versatile Triazine Scaffold

The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and trifunctional nature, particularly when starting from the inexpensive and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), allow for the controlled, sequential introduction of various substituents.[3][4] This modularity has been exploited to create vast libraries of compounds for drug discovery, leading to potent anticancer, antimicrobial, and herbicidal agents.[1][5]

Recently, the triazine core has gained significant attention for its application in the design of covalent inhibitors, which form a stable bond with their target protein, offering enhanced potency and duration of action.[6][7] 4-Chloro-1,3,5-triazine-2-carbonitrile is a strategic starting material in this context. The electron-withdrawing carbonitrile group enhances the reactivity of the C4-chlorine atom, while the resulting amino-triazine product provides a versatile platform for further diversification in the development of targeted therapeutics.[1][6]

Section 1: The Mechanism of Amination - A Controlled Substitution

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This deficiency is further amplified by the strongly electron-withdrawing nitrile (-CN) group, making the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by nucleophiles like amines.

The substitution process follows a well-established, temperature-dependent reactivity pattern inherited from cyanuric chloride chemistry.[2] The substitution of each chlorine atom deactivates the ring towards subsequent substitutions, requiring progressively harsher conditions (i.e., higher temperatures) for each step.[4][8] For a monosubstituted starting material like 4-Chloro-1,3,5-triazine-2-carbonitrile, the amination can typically be achieved under mild conditions.

Mechanistic studies suggest that for many SNAr reactions on the triazine core, the process is concerted. The addition of the nucleophile and the departure of the leaving group (chloride) occur in a single step through a high-energy transition state, often referred to as a Meisenheimer-like complex, which is generally not stable enough to be considered a true intermediate.[8][9]

Caption: Generalized SNAr mechanism for amination.

Section 2: Core Experimental Protocol

This protocol provides a robust, general method for the amination of 4-Chloro-1,3,5-triazine-2-carbonitrile with a primary or secondary amine.

Materials & Equipment:

  • 4-Chloro-1,3,5-triazine-2-carbonitrile (1.0 eq)

  • Amine (primary or secondary, 1.0 - 1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIEA) or K₂CO₃ (1.1 - 1.5 eq)

  • Solvent: Anhydrous Acetonitrile, Tetrahydrofuran (THF), or Dichloromethane (DCM)

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Nitrogen or Argon atmosphere setup

  • TLC plates (silica gel), developing chamber, and UV lamp

  • Rotary evaporator

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-Chloro-1,3,5-triazine-2-carbonitrile (1.0 eq) and the chosen anhydrous solvent (e.g., THF).

  • Cooling: Cool the resulting solution/slurry to 0 °C using an ice bath. Efficient stirring is crucial.

  • Reagent Addition: Add the amine (1.0 eq) to the stirring solution. Following this, add the base (e.g., DIEA, 1.1 eq) dropwise over several minutes. The base is critical to neutralize the HCl generated during the reaction, preventing protonation of the nucleophile.[3][10]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress every 15-30 minutes using Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Reaction Completion: The reaction is generally complete within 1-4 hours at 0 °C to room temperature, depending on the nucleophilicity of the amine. If the reaction is sluggish, it can be allowed to warm slowly to room temperature.

  • Workup: Once the reaction is complete, filter the mixture to remove any precipitated salts (e.g., if K₂CO₃ was used). If a soluble base like DIEA was used, proceed to the next step.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction: Redissolve the crude residue in a suitable organic solvent like ethyl acetate and wash sequentially with water and brine to remove any remaining base and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: After filtering off the drying agent and concentrating the solvent, purify the crude product. This is typically achieved by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Caption: Standard experimental workflow for amination.

Section 3: Reaction Optimization and Scope

The success and efficiency of the amination reaction depend on several key parameters. The following table summarizes critical considerations for optimizing the protocol.

ParameterGuideline & Rationale
Amine Nucleophilicity Aliphatic amines (e.g., butylamine, morpholine) are generally more nucleophilic and react faster at lower temperatures (0 °C) than aromatic amines (e.g., aniline).[9] Electron-deficient anilines may require elevated temperatures or longer reaction times.
Solvent Aprotic solvents like THF, DCM, Acetone, and Acetonitrile are preferred as they do not interfere with the reaction.[3][11] The choice can influence the solubility of reagents and reaction rate.
Base A non-nucleophilic organic base like DIEA is often used for its good solubility.[10] Inorganic bases like K₂CO₃ or NaHCO₃ are effective, cheaper, and can be easily filtered off, simplifying the workup.[3][12]
Temperature The reaction is typically initiated at 0 °C to control selectivity and minimize side reactions.[2] For less reactive amines, the temperature can be gradually increased to room temperature or even reflux, although this may not be necessary given the activated nature of the substrate.
Stoichiometry Using a slight excess of the amine (1.05-1.1 eq) can help drive the reaction to completion. The base should be at least stoichiometric to the HCl produced.
Microwave Synthesis For high-throughput synthesis or difficult aminations, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields by providing rapid, uniform heating.[13][14]

Section 4: Analytical Characterization

Rigorous analytical methods are essential to confirm the successful synthesis and purity of the target compound.

  • Thin Layer Chromatography (TLC): The primary tool for real-time reaction monitoring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the molecular weight of the product and assessing its purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable triazine derivatives.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation of the final product.

  • High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification of the final product.[16][17]

Section 5: Safety and Handling

  • Chlorotriazines: These compounds can be irritants and lachrymators. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Amines: Many amines are corrosive, flammable, and toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.

  • Solvents: Use anhydrous solvents in a well-ventilated area, away from ignition sources.

Section 6: Applications in Drug Discovery

The 4-amino-1,3,5-triazine-2-carbonitrile scaffold is a powerful building block for constructing libraries of molecules for biological screening.[1][18] A primary application is in the development of targeted covalent inhibitors for protein kinases, a class of enzymes frequently implicated in cancer.[6][7] The amino group can be further functionalized to introduce diversity elements that direct the molecule to specific protein targets, while another position on the triazine can bear a reactive "warhead" to form a covalent bond with a nearby cysteine or lysine residue in the protein's active site.[6] This approach has been successfully used to generate potent and selective inhibitors for kinases like BTK and JAK3.[1]

References

  • Organic & Biomolecular Chemistry. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. RSC Publishing.
  • ResearchGate. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights | Request PDF.
  • ACS Medicinal Chemistry Letters. Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins.
  • Journal of the American Chemical Society.
  • RSC Publishing.
  • PMC. Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins.
  • IJPSR.
  • MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
  • Benchchem.
  • Thermo Fisher Scientific.
  • Korean Society of Medicinal Crop Science. Analytical Method for Triazine Herbicide Cyanazine Residues in Major Medicinal Crops.
  • National Environmental Methods Index.
  • IJPSR.
  • ResearchGate. (PDF) Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones.
  • MDPI. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues.
  • PMC. Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][6][8]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents.

  • Benchchem.
  • Bentham Science. In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review.
  • Arkivoc.

Sources

Application

Advanced Application Notes: 4-Chloro-1,3,5-triazine-2-carbonitrile in Agrochemical Discovery &amp; Development

Introduction & Strategic Rationale The 1,3,5-triazine scaffold is a foundational pillar in agrochemical development, historically yielding blockbuster broad-leaf herbicides such as atrazine, simazine, and cyanazine[1]. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 1,3,5-triazine scaffold is a foundational pillar in agrochemical development, historically yielding blockbuster broad-leaf herbicides such as atrazine, simazine, and cyanazine[1]. However, the global rise of weed resistance—often mediated by target-site point mutations in the D1 protein of Photosystem II (PSII) or enhanced metabolic detoxification—necessitates the design of next-generation triazine analogs.

4-Chloro-1,3,5-triazine-2-carbonitrile (CAS: 1451154-67-8) has emerged as a highly valuable, bifunctional building block for synthesizing novel PSII inhibitors[2]. Unlike traditional precursors like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), this intermediate features a pre-installed carbonitrile group.

Causality in Molecular Design: The carbonitrile moiety serves a dual strategic purpose. Synthetically, its strong electron-withdrawing nature increases the electrophilicity of the triazine core, facilitating rapid and high-yielding Nucleophilic Aromatic Substitution (SNAr) at the chloro position under mild conditions[3]. Pharmacologically, the cyano nitrogen acts as a potent hydrogen-bond acceptor. When the resulting herbicide enters the chloroplast, this nitrile group can form novel interactions with the Ser264 or His215 residues in the QB-binding niche of the D1 protein, potentially overcoming target-site resistance seen with classic methylthio- or chloro-triazines[1][3].

Physicochemical Profiling

Before initiating combinatorial library synthesis, understanding the physical parameters of the starting material is critical for solvent selection and reaction condition optimization.

Table 1: Physicochemical Properties of 4-Chloro-1,3,5-triazine-2-carbonitrile

PropertyValueReference
Chemical Name 4-Chloro-1,3,5-triazine-2-carbonitrile[2]
CAS Number 1451154-67-8[2]
Molecular Formula C4HClN4[2]
Molecular Weight 140.53 g/mol [2]
Predicted Boiling Point 350.0 ± 25.0 °C[2]
Predicted Density 1.56 ± 0.1 g/cm³[2]
Reactivity Profile Highly electrophilic; moisture sensitive[3]

Experimental Workflows & Protocols

SyntheticWorkflow A 4-Chloro-1,3,5-triazine -2-carbonitrile (Starting Material) B Nucleophilic Aromatic Substitution (SNAr) A->B DIPEA, THF 0-25°C C 4-(Alkylamino)-1,3,5-triazine -2-carbonitrile B->C High Yield D Nitrile Modification (Optional) C->D Hydrolysis/ Reduction E Novel Triazine Agrochemical C->E Direct Screening D->E Final Active

Fig 1. Synthetic workflow for 4-chloro-1,3,5-triazine-2-carbonitrile derivatization.

Protocol 1: Combinatorial Synthesis of 4-(Alkylamino)-1,3,5-triazine-2-carbonitrile Derivatives

Scientific Context: The displacement of the chlorine atom by primary or secondary amines follows an addition-elimination SNAr mechanism. Because the carbonitrile group is sensitive to strong aqueous bases (which can trigger hydrolysis to an amide or carboxylic acid), anhydrous conditions and a sterically hindered, non-nucleophilic organic base are strictly required to ensure chemoselectivity[3][4].

Materials:

  • 4-Chloro-1,3,5-triazine-2-carbonitrile (1.0 eq)

  • Target Aliphatic/Aromatic Amine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve 4-chloro-1,3,5-triazine-2-carbonitrile (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Crucial Insight: Initiating the reaction at 0 °C prevents exothermic degradation and suppresses potential nucleophilic attack on the highly electrophilic nitrile carbon[4].

  • Base Addition: Inject DIPEA (1.2 eq) into the stirring solution. DIPEA acts as an acid scavenger for the HCl generated during substitution.

  • Amine Addition: Dissolve the target amine (1.05 eq) in a minimal volume of THF and add dropwise over 15 minutes to maintain thermal control.

  • Reaction Propagation: Remove the ice bath. Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 7:3)[4].

  • Quenching & Workup: Quench the reaction with a saturated aqueous NH4Cl solution. Extract the aqueous layer three times with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the target active ingredient.

Protocol 2: Photosystem II (PSII) Inhibition Assay (DCPIP Reduction)

Scientific Context: Triazine herbicides exert their phytotoxicity by competitively binding to the plastoquinone-binding (QB) niche on the D1 protein of the PSII complex, halting the photosynthetic electron transport chain[1][3]. The DCPIP (2,6-dichlorophenolindophenol) assay provides a self-validating, cell-free system to quantify this inhibition. DCPIP acts as an artificial electron acceptor, changing from blue (oxidized) to colorless (reduced) as electrons successfully flow through PSII[3].

PSII_Pathway Light Light Energy P680 Photosystem II (P680) Light->P680 Excitation Pheo Pheophytin P680->Pheo Electron Transfer QA Plastoquinone QA Pheo->QA QB Plastoquinone QB (D1 Protein Niche) QA->QB Cyt Cytochrome b6f Complex QB->Cyt Electron Flow Herbicide Triazine-2-carbonitrile Derivatives Herbicide->QB Competitive Binding (Blocks Electron Transfer)

Fig 2. Mechanism of action: Triazine derivatives blocking electron transfer at the PSII QB niche.

Materials:

  • Fresh spinach leaves (Spinacia oleracea)

  • Isolation Buffer: 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl2, 1 mM MnCl2[3].

  • Assay Buffer: 0.1 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 5 mM MgCl2[3].

  • DCPIP solution (0.1 mM)

Step-by-Step Methodology:

  • Chloroplast Isolation: Homogenize 50 g of deribbed spinach leaves in 100 mL of ice-cold isolation buffer using a blender (use 3 short bursts to avoid shearing the chloroplast membranes).

  • Filtration: Filter the homogenate through four layers of cheesecloth into a pre-chilled beaker to remove cellular debris[3].

  • Centrifugation: Centrifuge the filtrate at 200 × g for 2 minutes to pellet unbroken cells. Transfer the supernatant and centrifuge at 1,000 × g for 10 minutes to pellet the intact chloroplasts.

  • Resuspension: Gently resuspend the chloroplast pellet in 5 mL of assay buffer. Keep strictly on ice and in the dark to prevent premature photo-degradation.

  • Assay Setup: In a spectrophotometer cuvette, combine 2.5 mL assay buffer, 50 µL DCPIP solution, and 50 µL of the synthesized triazine derivative (dissolved in DMSO, ensuring final DMSO concentration is <1%).

  • Baseline & Illumination: Add 50 µL of the chloroplast suspension. Measure the initial absorbance at 600 nm. Illuminate the cuvette with a halogen light source (approx. 1000 µmol photons m⁻² s⁻¹) for exactly 2 minutes.

  • Measurement: Immediately measure the final absorbance at 600 nm. The rate of DCPIP reduction (ΔA600/min) is directly proportional to PSII activity[3].

  • Data Analysis: Calculate the percentage of inhibition relative to a solvent-only control. Generate a dose-response curve to determine the IC50 value.

Representative Quantitative Data

Note: The following table represents typical structure-activity relationship (SAR) data trends expected when evaluating 4-amino substituted triazine-2-carbonitriles against standard commercial benchmarks.

Table 2: Comparative PSII Inhibition (IC50) of Synthesized Derivatives

Compound IDR-Group (Amine Substitution)PSII Inhibition IC50 (µM)Whole-Plant Efficacy (Pre-emergence)
Atrazine (Control) Isopropylamino / Ethylamino0.45High (Susceptible strains)
Cyanazine (Control) 2-methylpropanenitrile-amino0.38High[1]
Analog A Isopropylamino0.22Excellent
Analog B Cyclopropylamino0.15Excellent
Analog C Tert-butylamino0.85Moderate (Steric clash at QB site)

References

  • Cyanazine - Wikipedia. Overview of triazine-carbonitrile herbicide history, structure, and mechanism of action. Available at: [Link][1]

  • SYNTHESIS AND CHARACTERIZATION OF NOVEL TRIAZINE COMPOUND AND THEIR BIOLOGICAL STUDIES - Rasayan Journal of Chemistry. Methodologies for temperature-controlled stepwise substitution of triazine cores. Available at:[Link][4]

Sources

Method

Catalytic Cross-Coupling and Functionalization of 4-Chloro-1,3,5-triazine-2-carbonitrile: A Comprehensive Protocol Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Executive Summary & Scaffold Significance In modern drug discovery and materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary & Scaffold Significance

In modern drug discovery and materials science, the 1,3,5-triazine core serves as a privileged scaffold due to its exceptional hydrogen-bonding capabilities, metabolic stability, and predictable pharmacokinetic profile[1]. Specifically, 4-Chloro-1,3,5-triazine-2-carbonitrile (CAS: 1451154-67-8)[2] is a highly valuable bifunctional building block.

The presence of the strongly electron-withdrawing 2-carbonitrile (-CN) group significantly reduces the electron density of the triazine ring. This electronic modulation makes the C4-Cl bond exceptionally reactive towards oxidative addition by low-valent transition metals, enabling rapid downstream functionalization via Palladium-catalyzed cross-coupling reactions[3]. This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols for the successful cross-coupling of this sensitive substrate.

Mechanistic Insights & Reaction Causality

As a Senior Application Scientist, it is critical to look beyond the standard "recipe" of a reaction and understand the thermodynamic and kinetic forces at play. Functionalizing 4-Chloro-1,3,5-triazine-2-carbonitrile presents a unique set of challenges and opportunities:

  • Competing Pathways (SNAr vs. Cross-Coupling): Because the triazine core is highly electron-deficient, the C-Cl bond is highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[4][5]. While SNAr is useful for C-N or C-O bond formation, constructing complex C-C architectures requires transition metal catalysis (e.g., Suzuki-Miyaura or Sonogashira couplings)[6][7][8].

  • The Vulnerability of the Cyano Group: The 2-carbonitrile moiety is sensitive to hydrolysis, particularly under the strongly basic aqueous conditions typically used in standard Suzuki couplings. Causality: To prevent the degradation of the nitrile into an amide or carboxylic acid, reactions must employ mild, anhydrous, or biphasic conditions using bases like K3​PO4​ or Cs2​CO3​ rather than NaOH or KOH [3].

  • Catalyst & Ligand Selection: The oxidative addition of the highly activated C-Cl bond to Pd(0) is nearly instantaneous. However, the resulting Pd(II) intermediate can be overly stable, stalling the catalytic cycle. Causality: Utilizing bulky, electron-rich phosphine ligands (such as XPhos) or robust bidentate ligands (like dppf) is mandatory. These ligands sterically force the spatial proximity of the coupling partners, accelerating both transmetalation and the final reductive elimination step while preventing catalyst precipitation (palladium black)[3][8].

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition [Pd(II)(Triazine)ClL2] Pd0->OxAdd + 4-Chloro-1,3,5-triazine-2-carbonitrile TransMet Transmetalation [Pd(II)(Triazine)(R)L2] OxAdd->TransMet + R-B(OH)2 / Base - Base-HCl RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Cross-Coupled Product

Catalytic cycle of Pd-catalyzed cross-coupling with 4-Chloro-1,3,5-triazine-2-carbonitrile.

Quantitative Reaction Optimization

To demonstrate the causality of our reagent selection, the following table summarizes the optimization data for the Suzuki-Miyaura coupling of 4-Chloro-1,3,5-triazine-2-carbonitrile with phenylboronic acid.

EntryPrecatalystLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1 Pd(PPh3​)4​ None Na2​CO3​ THF / H2​O (1:1)8035%Extensive nitrile hydrolysis due to strong aqueous base.
2 Pd(OAc)2​ PPh3​ K3​PO4​ 1,4-Dioxane8052%Sluggish reductive elimination; protodehalogenation observed.
3 Pd2​(dba)3​ XPhos K3​PO4​ 1,4-Dioxane8089%Bulky ligand accelerates transmetalation; anhydrous base protects -CN.
4 Pd(dppf)Cl2​ None Cs2​CO3​ Toluene 90 94% Bidentate ligand prevents catalyst degradation; optimal yield.

Data synthesized from established chlorotriazine cross-coupling parameters[3][4][8]. Entry 4 represents the optimal conditions utilized in Protocol A.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Visual and analytical checkpoints are embedded within the steps to ensure the researcher can verify the integrity of the reaction in real-time.

Protocol A: Suzuki-Miyaura C-C Cross-Coupling

Objective: Coupling of 4-Chloro-1,3,5-triazine-2-carbonitrile with an arylboronic acid.

Materials:

  • 4-Chloro-1,3,5-triazine-2-carbonitrile (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • Anhydrous Cs2​CO3​ (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the chlorotriazine, arylboronic acid, and Cs2​CO3​ .

    • Causality: Cs2​CO3​ is chosen because its high solubility in organic solvents facilitates transmetalation without requiring water, thereby protecting the sensitive 2-carbonitrile group[3].

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3x).

  • Solvent & Catalyst Addition: Inject anhydrous Toluene (10 mL) via syringe. Quickly remove the septum under a positive flow of Argon, add Pd(dppf)Cl2​ , and re-seal.

  • Reaction Execution: Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12 hours.

    • Self-Validation Checkpoint 1: Within 15 minutes of heating, the solution should transition from a pale suspension to a deep red/orange homogeneous mixture, indicating the successful generation of the active Pd(0) species. If a black precipitate forms early, oxygen has contaminated the system, leading to catalyst death.

  • Reaction Monitoring: After 4 hours, sample 10 µL of the reaction, dilute in LC-MS grade Acetonitrile, and analyze.

    • Self-Validation Checkpoint 2: LC-MS should show the disappearance of the starting material ( m/z ~140.5) and the appearance of the product mass. No m/z corresponding to the hydrolyzed amide should be present.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Prep 1. Preparation Inert Atmosphere React 2. Reaction 90°C, 12h Prep->React Workup 3. Workup Celite Filtration React->Workup Purify 4. Purification Chromatography Workup->Purify

Step-by-step experimental workflow for the catalytic cross-coupling reaction.

Protocol B: Buchwald-Hartwig Amination vs. SNAr Consideration

When forming C-N bonds with 4-Chloro-1,3,5-triazine-2-carbonitrile, researchers must first evaluate the nucleophilicity of the amine.

  • Aliphatic Amines (e.g., Morpholine, Piperidine): Do not use Palladium. The triazine core is sufficiently electrophilic to undergo spontaneous SNAr at room temperature in the presence of a mild base (e.g., DIPEA)[5].

  • Deactivated/Aromatic Amines (e.g., Anilines, Amides): Palladium catalysis is required. Utilize Pd2​(dba)3​ (5 mol%), XPhos (10 mol%), and K3​PO4​ in 1,4-Dioxane at 100 °C. The bulky XPhos ligand is critical here to prevent the formation of stable, unreactive bis(amine)palladium complexes[3].

References

  • 4-Chloro-1,3,5-triazine-2-carbonitrile | CAS:1451154-67-8 hxchem.net
  • Catalyst Selection for Cross-Coupling Reactions with 3-Bromo-5-chloropyrazine-2-carbonitrile benchchem.com
  • Palladium-catalyzed cross-coupling reaction of chlorotetrazines and different terminal alkynes researchg
  • Coupling reaction of organoboronic acids with chloropyrimidines and trichlorotriazine researchg
  • Synthesis, Structure, and Functionalization of Homo Heterocalix[2]arene[2]triazines acs.org
  • Arylation Chemistry for Bioconjug
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applic
  • Synthesis of Novel 2-diethylamino-4H-7-(Het) aryl pyrido[1,2-a][1,3,5]triazin-4-ones via a Suzuki Cross-Coupling Reaction wjarr.com

Sources

Application

The Strategic Functionalization of Triazines: A Guide to Synthesizing Novel Scaffolds from 4-Chloro-1,3,5-triazine-2-carbonitrile

Introduction: The Triazine Core in Modern Chemistry The 1,3,5-triazine (or s-triazine) scaffold is a cornerstone in the fields of medicinal chemistry, materials science, and agrochemicals.[1] Its prevalence is largely du...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Triazine Core in Modern Chemistry

The 1,3,5-triazine (or s-triazine) scaffold is a cornerstone in the fields of medicinal chemistry, materials science, and agrochemicals.[1] Its prevalence is largely due to the predictable and sequential reactivity of its chlorinated precursors, which allows for the precise installation of a diverse array of functional groups.[2] This architectural control has led to the development of numerous clinically relevant therapeutic agents and advanced materials.[3][4] Molecules incorporating the s-triazine core exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[5]

While 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is the most common starting material for the synthesis of substituted triazines, this guide focuses on a more specialized, yet highly versatile building block: 4-Chloro-1,3,5-triazine-2-carbonitrile . The presence of the electron-withdrawing nitrile group at the C2 position significantly influences the reactivity of the chlorine atom at the C4 position, making it a unique synthon for creating novel functionalized triazines. This document provides a comprehensive overview of the underlying chemical principles and detailed protocols for the utilization of this valuable intermediate.

Understanding the Reactivity: The SNAr Mechanism in Action

The chemistry of 4-Chloro-1,3,5-triazine-2-carbonitrile is dominated by nucleophilic aromatic substitution (SNAr). The triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electron deficiency is further amplified by the strongly electron-withdrawing nitrile group, rendering the carbon atom attached to the chlorine highly electrophilic and thus, exceptionally susceptible to nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.

  • Chloride Elimination: The aromaticity of the triazine ring is restored through the expulsion of the chloride ion, which is an excellent leaving group.

This predictable reactivity allows for the controlled introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of functionalized triazine-2-carbonitriles.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the reaction of 4-Chloro-1,3,5-triazine-2-carbonitrile with various classes of nucleophiles. It is crucial to perform these reactions under anhydrous conditions to prevent hydrolysis of the starting material.

Protocol 1: Synthesis of 4-Amino-1,3,5-triazine-2-carbonitrile Derivatives

This protocol outlines the general procedure for the reaction of 4-Chloro-1,3,5-triazine-2-carbonitrile with primary and secondary amines.

Workflow for the Synthesis of 4-Amino-1,3,5-triazine-2-carbonitrile Derivatives

start Start: Dissolve 4-Chloro-1,3,5-triazine-2-carbonitrile and amine in an aprotic solvent cool Cool reaction mixture to 0 °C start->cool add_base Add a non-nucleophilic base (e.g., DIEA) dropwise cool->add_base react Stir at 0 °C to room temperature add_base->react monitor Monitor reaction progress by TLC react->monitor workup Aqueous workup to remove salts monitor->workup Reaction complete extract Extract with an organic solvent workup->extract dry Dry organic phase and concentrate extract->dry purify Purify by column chromatography or recrystallization dry->purify end End: Isolated 4-Amino-1,3,5-triazine-2-carbonitrile derivative purify->end

A schematic of the synthesis of 4-Amino-1,3,5-triazine-2-carbonitrile derivatives.

Materials:

  • 4-Chloro-1,3,5-triazine-2-carbonitrile

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile)

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIEA), Triethylamine (TEA)) (1.2 - 1.5 equivalents)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Chloro-1,3,5-triazine-2-carbonitrile (1 equivalent) in the chosen anhydrous aprotic solvent.

  • Add the amine (1.0 - 1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the non-nucleophilic base (1.2 - 1.5 equivalents) dropwise to the stirring solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. The reaction time will vary depending on the nucleophilicity of the amine and can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 4-amino-1,3,5-triazine-2-carbonitrile derivative.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Essential to prevent the hydrolysis of the reactive 4-Chloro-1,3,5-triazine-2-carbonitrile.

  • Aprotic Solvent: Prevents interference with the reaction and ensures solubility of the reactants.

  • Non-nucleophilic Base: Scavenges the HCl generated during the reaction without competing with the amine nucleophile.

  • Low Initial Temperature: Controls the initial exothermic reaction and minimizes potential side reactions.

Protocol 2: Synthesis of 4-Alkoxy/Aryloxy-1,3,5-triazine-2-carbonitrile Derivatives

This protocol describes the reaction with alcohols and phenols, which typically requires the use of a strong base to generate the more nucleophilic alkoxide or phenoxide.

Workflow for the Synthesis of 4-Alkoxy/Aryloxy-1,3,5-triazine-2-carbonitrile Derivatives

start Start: Generate alkoxide/phenoxide with a strong base (e.g., NaH) add_triazine Add a solution of 4-Chloro-1,3,5-triazine-2-carbonitrile in anhydrous THF start->add_triazine react Stir at 0 °C to room temperature add_triazine->react monitor Monitor reaction progress by TLC react->monitor quench Carefully quench with water or saturated NH4Cl monitor->quench Reaction complete extract Extract with an organic solvent quench->extract dry Dry organic phase and concentrate extract->dry purify Purify by column chromatography dry->purify end End: Isolated 4-Alkoxy/Aryloxy-1,3,5-triazine-2-carbonitrile derivative purify->end

Sources

Method

Application Notes and Protocols for 4-Chloro-1,3,5-triazine-2-carbonitrile as a Peptide Coupling Reagent

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols are based on the established chemistry of analogous triazine-based peptide coupling reagents, such...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the established chemistry of analogous triazine-based peptide coupling reagents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and cyanuric chloride. Due to a lack of specific peer-reviewed data for 4-Chloro-1,3,5-triazine-2-carbonitrile in peptide synthesis at the time of writing, these guidelines are provided as a starting point for research and development. Optimization will be necessary for specific applications.

Introduction: The Role of Triazine-Based Reagents in Modern Peptide Synthesis

The formation of the amide bond is the cornerstone of peptide synthesis, a process that demands high efficiency, minimal side reactions, and stringent preservation of stereochemical integrity.[1][2] Triazine-based coupling reagents have emerged as a cost-effective and highly efficient class of activators for this critical transformation.[1] Derived from the parent 1,3,5-triazine structure, these reagents offer several advantages, including high reactivity, low cost, and the generation of water-soluble byproducts that simplify purification.[1] 4-Chloro-1,3,5-triazine-2-carbonitrile represents a unique member of this family, featuring an electron-withdrawing nitrile group that is expected to modulate the reactivity of the C-4 chlorine atom, making it a potentially valuable tool for peptide chemists.

Scientific Principles and Mechanistic Insights

The efficacy of triazine-based coupling reagents lies in their ability to convert a carboxylic acid into a highly reactive "superactive ester" intermediate.[1] This activation process is crucial for facilitating the nucleophilic attack by the amino group of the incoming amino acid.

Proposed Mechanism of Action

The peptide coupling reaction mediated by 4-Chloro-1,3,5-triazine-2-carbonitrile is proposed to proceed through the following steps, in the presence of a tertiary amine base such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA):

  • Formation of the Triazinylammonium Salt: The tertiary amine reacts with 4-Chloro-1,3,5-triazine-2-carbonitrile to form a reactive quaternary triazinylammonium salt. This step is crucial for the subsequent activation of the carboxylic acid.

  • Activation of the Carboxylic Acid: The carboxylate anion of the N-protected amino acid displaces the tertiary amine from the triazinylammonium salt, forming a highly reactive 4-(acyloxy)-1,3,5-triazine-2-carbonitrile intermediate (the "superactive ester").

  • Nucleophilic Attack and Peptide Bond Formation: The free amino group of the second amino acid or peptide fragment attacks the carbonyl carbon of the superactive ester, leading to the formation of the desired peptide bond and the release of a 4-hydroxy-1,3,5-triazine-2-carbonitrile byproduct.

  • Byproduct Removal: The resulting triazine byproduct is typically water-soluble, allowing for its straightforward removal during aqueous workup procedures.[1]

The electron-withdrawing nature of the nitrile group at the C2 position is anticipated to increase the electrophilicity of the triazine ring, potentially accelerating the formation of the active ester and enhancing the overall coupling efficiency.

Figure 2: General workflow for solution-phase peptide coupling.

Detailed Steps:

  • Reactant Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add the tertiary amine (e.g., N-methylmorpholine, 2.0 equivalents) dropwise to the stirred solution.

  • Coupling Reagent Addition: Slowly add a solution of 4-Chloro-1,3,5-triazine-2-carbonitrile (1.1 equivalents) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by flash column chromatography on silica gel or by recrystallization.

Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol is adapted for standard Fmoc-based solid-phase peptide synthesis.

Figure 3: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Detailed Steps for a Single Coupling Cycle:

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with 4-Chloro-1,3,5-triazine-2-carbonitrile (3-5 equivalents) and a suitable base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activation mixture to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive, indicating incomplete coupling, the coupling step can be repeated.

  • Washing: Wash the resin thoroughly with DMF and then with dichloromethane (DCM) to prepare for the next deprotection step or for final cleavage.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Global Deprotection: After the final coupling and deprotection steps, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups. [3]10. Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Expected Performance

While specific data for 4-Chloro-1,3,5-triazine-2-carbonitrile is not available, the following table provides a comparative overview of the performance of other triazine-based coupling reagents. It is anticipated that 4-Chloro-1,3,5-triazine-2-carbonitrile will exhibit similar high yields and low racemization levels.

Coupling ReagentTypical Yield (%)Racemization LevelKey Features
CDMT >90%LowCost-effective, water-soluble byproducts. [1]
DMTMM >90%Very LowHighly reactive, suitable for aqueous conditions. [1]
TCT >85%VariableHighly reactive, requires careful control of stoichiometry. [3][4]
4-Chloro-1,3,5-triazine-2-carbonitrile Expected >90% Expected to be Low Potentially enhanced reactivity due to the nitrile group.

Safety and Handling

As a chloro-triazine derivative, 4-Chloro-1,3,5-triazine-2-carbonitrile should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

4-Chloro-1,3,5-triazine-2-carbonitrile holds promise as a valuable addition to the peptide chemist's toolkit. Its unique electronic properties suggest the potential for high reactivity and efficiency in amide bond formation. The protocols and mechanistic insights provided herein, based on well-established triazine chemistry, offer a solid foundation for researchers to begin exploring the utility of this reagent. Further studies are warranted to fully characterize its performance, including detailed kinetic analyses, comprehensive racemization studies across a range of amino acid couplings, and its application in the synthesis of complex and challenging peptide targets. Such investigations will undoubtedly clarify the specific advantages and optimal use cases for this intriguing coupling reagent.

References

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Al-Warhi, T., El-Faham, A., & Albericio, F. (2010). Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives. Molecules, 15(12), 9403-9416. [Link]

  • Veranova. (2025, October 21). White Paper: A Glimpse into the Development of Peptide Coupling Reagents. Retrieved from [Link]

  • Kaminski, Z. (1988). 2-Chloro-4,6-dimethyl-1,3,5-triazine. A New Coupling Reagent for Peptide Synthesis. ChemInform, 19(10). [Link]

  • Ashenhurst, J. (2019, February 15). Synthesis of Peptides. Master Organic Chemistry. Retrieved from [Link]

  • Al-Warhi, T., El-Faham, A., & Albericio, F. (2010). Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives. Molecules, 15(12), 9403-9416. [PMC free article]
  • Sheyi, R., Mhlongo, J. T., Jorba, M., Fusté, E., Sharma, A., Viñas, M., ... & de la Torre, B. G. (2024). 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization. International Journal of Molecular Sciences, 25(11), 5883. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Falorni, M., Giacomelli, G., Porcheddu, A., & Taddei, M. (2014). One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. The Journal of Organic Chemistry, 79(15), 7040-7050. [Link]

  • Bakharev, V. V., Gidaspov, A. A., & Eltsov, O. S. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 97-109.
  • Luo, Y., & Zhang, W. (2008). Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent. Molecules, 13(5), 1021-1030. [Link]

  • Sheyi, R., Mhlongo, J. T., Jorba, M., Fusté, E., Sharma, A., Viñas, M., ... & de la Torre, B. G. (2024).
  • Wang, P., Li, Y., & Zhang, Y. (2015). Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides. Organic & Biomolecular Chemistry, 13(28), 7729-7732. [Link]

  • Kaminski, Z. J., & Paneth, P. (2001). A Novel Generation of Coupling Reagents. Enantiodifferentiating Coupling Reagents Prepared in Situ from 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and Chiral Tertiary Amines. The Journal of Organic Chemistry, 66(19), 6276-6281. [Link]

  • Sheyi, R., Sharma, A., El-Faham, A., de la Torre, B. G., & Albericio, F. (2019). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 7, 731. [Link]

  • Sheyi, R., Mhlongo, J. T., Jorba, M., Fusté, E., Sharma, A., Viñas, M., ... & de la Torre, B. G. (2024).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 4-Chloro-1,3,5-triazine-2-carbonitrile in Aqueous Media

Welcome to the Advanced Troubleshooting Guide for highly reactive triazine intermediates. As a drug development professional or synthetic chemist, handling 4-Chloro-1,3,5-triazine-2-carbonitrile in aqueous conditions pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for highly reactive triazine intermediates. As a drug development professional or synthetic chemist, handling 4-Chloro-1,3,5-triazine-2-carbonitrile in aqueous conditions presents a unique "dual-threat" hydrolysis challenge.

This guide is designed to explain the causality behind the degradation of this molecule and provide self-validating, field-proven protocols to ensure the integrity of your experimental workflows.

The Hydrolysis Dilemma: Understanding the Mechanism

The instability of 4-Chloro-1,3,5-triazine-2-carbonitrile in water is driven by two highly electrophilic sites:

  • The C4-Chloride Bond: The triazine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing carbonitrile group (-CN) at the C2 position drastically increases the electrophilicity of the C4 position, making the chloride exceptionally labile to nucleophilic attack by water or hydroxide ions[1].

  • The C2-Carbonitrile Group: Nitriles are susceptible to both acid- and base-catalyzed hydration, converting the -CN group into a carboxamide, and eventually a carboxylic acid.

To successfully utilize this compound in aqueous conjugations (e.g., coupling with aqueous amines or biological targets), you must establish an environment that simultaneously suppresses both degradation pathways.

Diagnostic FAQs & Troubleshooting

Q1: My compound degrades completely within minutes upon adding it to an aqueous buffer. What is the primary mechanism of failure? A1: You are likely operating at a pH ≥ 7 or at room temperature. At pH levels of 7 and above, the hydrolysis of the C-Cl bond proceeds via a rapid, bimolecular nucleophilic substitution (SN2/SNAr) mechanism driven by hydroxide ions[2]. Because the carbonitrile group pulls electron density away from the ring, this base-catalyzed displacement is orders of magnitude faster than in standard chlorotriazines.

Q2: If base is the problem, can I run my reaction at pH 2.0 to protect the chloride? A2: No. While highly acidic conditions (pH ≤ 6) shift the ring hydrolysis to a much slower, pH-independent unimolecular (SN1-like) mechanism[2], dropping the pH too low introduces a new problem. Strong acids protonate the triazine ring and the nitrile nitrogen, making the carbonitrile group highly susceptible to acid-catalyzed hydration. You must "thread the needle" by maintaining a strictly controlled pH of 5.0 to 6.0 .

Q3: Does the choice of aqueous buffer matter, or just the pH? A3: The buffer composition is critical. You must avoid any nucleophilic buffers (e.g., Tris, glycine, or high-concentration phosphates) which will act as competing nucleophiles and directly displace the chloride. Furthermore, high concentrations of certain buffer ions can alter the local dielectric constant or inadvertently participate in side reactions[3]. Use non-nucleophilic, low-concentration buffers like MES (2-(N-morpholino)ethanesulfonic acid) or dilute acetate.

Mechanistic & Workflow Visualizations

Hydrolysis Start 4-Chloro-1,3,5-triazine -2-carbonitrile Acid Acidic Aqueous (pH < 4) Start->Acid H+ catalysis Base Basic Aqueous (pH > 7) Start->Base OH- attack Opt Buffered Co-solvent (pH 5.0 - 6.0, 0-4°C) Start->Opt Controlled env. Deg1 Nitrile Hydration (Forms Carboxamide) Acid->Deg1 Fast hydration Deg2 Chloride Displacement (Forms Hydroxytriazine) Base->Deg2 SN2/SNAr (Fast) Stable Stable for Nucleophilic Conjugation Opt->Stable Suppressed hydrolysis

Mechanistic pathways of 4-Chloro-1,3,5-triazine-2-carbonitrile degradation vs. stabilization.

Quantitative Data: Stability Matrix

The following table synthesizes the expected stability of the compound under various environmental conditions, demonstrating the causality of pH and temperature on the half-life of the reactive sites.

pH LevelTemperatureDominant Degradation PathwayEstimated Half-LifeCorrective Action
pH < 4.0 20 °CAcid-catalyzed nitrile hydration< 30 minsRaise pH to 5.5
pH 5.0 - 6.0 0 - 4 °C Minimal (Slow SN1 water attack) > 24 hours Optimal Operating Window
pH 5.0 - 6.0 25 °CThermal accelerated SN1 hydrolysis~ 2 - 4 hoursChill reaction vessel
pH > 7.0 20 °CBase-catalyzed SNAr (Cl displacement)< 5 minsLower pH, avoid basic amines

Field-Proven Methodologies

To ensure a self-validating system where hydrolysis is physically restricted, utilize one of the following two protocols.

Protocol A: Biphasic Interfacial Conjugation (Schotten-Baumann Approach)

Causality: By dissolving the triazine in a water-immiscible organic solvent, you physically shield the bulk of the electrophile from water. The reaction with an aqueous nucleophile (like an amine) occurs exclusively at the droplet interface, vastly outcompeting bulk water hydrolysis.

Step-by-Step Workflow:

  • Organic Phase Preparation: Dissolve 4-Chloro-1,3,5-triazine-2-carbonitrile in a dry, aprotic, water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of 0.1 M.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the organic phase to equilibrate to 0–4 °C.

  • Aqueous Phase Preparation: Dissolve your target nucleophile in a 0.1 M MES buffer adjusted strictly to pH 5.5. Pre-chill this aqueous solution to 4 °C.

  • Interfacial Mixing: Initiate vigorous stirring of the organic phase (≥ 1000 rpm to maximize interfacial surface area). Add the chilled aqueous phase dropwise over 15 minutes.

  • Phase Separation: Once the reaction is complete (monitor via TLC/LCMS), immediately transfer to a separatory funnel, collect the organic layer, dry over anhydrous Na2​SO4​ , and concentrate.

Workflow Step1 Dissolve Triazine in DCM/EtOAc Step2 Cool Organic Phase to 0-4°C Step1->Step2 Step4 Rapid Biphasic Mixing (1000 rpm) Step2->Step4 Add dropwise Step3 Prepare Aqueous Nucleophile (pH 5.5) Step3->Step4 Step5 Phase Separation & Organic Extraction Step4->Step5 Reaction complete

Step-by-step biphasic reaction workflow to prevent aqueous hydrolysis during conjugation.

Protocol B: Cold Co-Solvent Homogeneous Reaction

Causality: If your target molecule is highly polar and insoluble in biphasic systems, you must use a miscible co-solvent. Using a high ratio of an aprotic solvent (like Acetonitrile or THF) drastically lowers the dielectric constant of the medium and reduces the molar concentration of water, kinetically starving the hydrolysis pathway.

Step-by-Step Workflow:

  • Solvent Blending: Prepare a solvent mixture of 80% Acetonitrile and 20% Water (v/v).

  • Buffering: Add a non-nucleophilic buffer (e.g., sodium acetate) to the aqueous portion prior to blending, ensuring the final apparent pH is ~5.5.

  • Thermal Arrest: Chill the co-solvent mixture to 0 °C in an ice-salt bath.

  • Order of Addition (Critical): Dissolve your target nucleophile in the cold co-solvent first. Never dissolve the triazine in the aqueous mixture alone. Add the 4-Chloro-1,3,5-triazine-2-carbonitrile as a concentrated stock solution in dry Acetonitrile dropwise to the stirring reaction mixture.

  • Quenching: Upon completion, quench the reaction by diluting with cold brine to force phase separation or immediately lyophilize if applicable.

References
  • [3] Degradation of Chlorotriazine Pesticides by Sulfate Radicals and the Influence of Organic Matter. Environmental Science & Technology - ACS Publications.3

  • [2] Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. ResearchGate. 2

  • [1] Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. PMC. 1

Sources

Optimization

Technical Support Center: Optimizing Yields for 4-Chloro-1,3,5-triazine-2-carbonitrile Derivatives

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 4-Chloro-1,3,5-triazine-2-carbonitrile and its derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 4-Chloro-1,3,5-triazine-2-carbonitrile and its derivatives.

The 1,3,5-triazine scaffold is inherently electron-deficient. In standard cyanuric chloride synthesis, sequential nucleophilic aromatic substitution ( SN​Ar ) is controlled by temperature: the first substitution occurs at 0 °C, the second at room temperature, and the third at elevated temperatures[1]. However, the presence of a 2-carbonitrile (-CN) group drastically alters this paradigm. The strong inductive (-I) and mesomeric (-M) effects of the nitrile group lower the Lowest Unoccupied Molecular Orbital (LUMO) of the triazine core, making the remaining C-Cl bond hyper-electrophilic. This extreme reactivity requires specialized handling to prevent hydrolysis, chemoselectivity failures, and exothermic degradation.

🛠️ Troubleshooting FAQs

Q1: My isolated yield is very low, and TLC shows a massive streak on the baseline. What went wrong?

The Causality: You are likely observing the hydrolysis of the starting material. Because the 4-chloro position is hyper-activated by both the triazine nitrogens and the 2-carbonitrile group, even trace amounts of atmospheric moisture or wet solvent will rapidly displace the chloride ion[2]. This forms a highly polar triazinol (cyanuric acid derivative) that streaks on the baseline of a silica gel TLC plate. The Solution:

  • Anhydrous Environment: Transition to strict Schlenk techniques. Use solvents dried over activated 3Å molecular sieves.

  • Base Selection: Avoid aqueous bases (like Na2​CO3​ or NaOH ) which are common in standard triazine chemistry. Instead, utilize non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA)[1].

Q2: I am reacting the compound with a primary amine, but LC-MS shows multiple side products. How do I improve chemoselectivity?

The Causality: 4-Chloro-1,3,5-triazine-2-carbonitrile possesses two highly electrophilic centers: the C-Cl carbon and the nitrile carbon. While soft nucleophiles (like amines and thiols) generally prefer the SN​Ar pathway at the C-Cl bond, elevated temperatures or the use of hard nucleophiles (like alkoxides or Grignard reagents) can lead to competitive nucleophilic attack on the nitrile group, forming amidines or ketones[3]. The Solution:

  • Cryogenic Control: The reaction must be initiated at sub-zero temperatures (-20 °C to 0 °C) to kinetically favor the SN​Ar pathway[1].

  • Stoichiometry: Never use an excess of the nucleophile unless you intend to attack the nitrile group after the chloride is displaced.

Q3: Upon adding my nucleophile, the reaction mixture immediately turned black and yielded a tar-like substance. Why?

The Causality: The SN​Ar reaction on a hyper-activated triazine ring is violently exothermic. If the nucleophile is added too quickly, the localized heat spike causes the triazine core to polymerize or decompose into a tar-like byproduct[1]. The Solution:

  • Dilute the reaction mixture to increase thermal mass.

  • Use a syringe pump to add the nucleophile dropwise over 20–30 minutes while maintaining the reaction flask in an ice-brine or dry ice-acetone bath[1].

📊 Quantitative Data: Chemoselectivity & Reaction Parameters

The following table summarizes the optimal conditions for reacting various nucleophiles with 4-Chloro-1,3,5-triazine-2-carbonitrile to maximize SN​Ar yield and minimize nitrile-attack side products.

Nucleophile TypeExample ReagentOptimal TemperatureRecommended BaseExpected Chemoselectivity ( SN​Ar : Nitrile Attack)
Primary Amine Benzylamine-20 °C to 0 °CDIPEA (1.1 eq)> 95 : 5
Secondary Amine Morpholine-10 °C to 0 °C K2​CO3​ (Anhydrous)> 98 : 2
Thiol Thiophenol0 °C to 25 °C Et3​N (1.1 eq)> 99 : 1
Alkoxide (Hard) Sodium Methoxide-78 °CNone (Use Na-salt)80 : 20 (Requires strict cryo-control)

🔬 Experimental Workflow: Anhydrous SN​Ar Protocol

To ensure reproducibility and self-validation, follow this step-by-step methodology for the substitution of 4-Chloro-1,3,5-triazine-2-carbonitrile with a secondary amine.

Step 1: System Preparation Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Backfill the system with high-purity Argon three times to ensure a completely moisture-free environment.

Step 2: Dissolution & Cooling Dissolve 4-Chloro-1,3,5-triazine-2-carbonitrile (1.0 mmol) in anhydrous THF (10 mL) under Argon. Submerge the flask in an ice-brine bath to reach an internal temperature of -10 °C. Allow 10 minutes for thermal equilibration.

Step 3: Base Addition Inject N,N-Diisopropylethylamine (DIPEA) (1.2 mmol) directly into the solution via a gas-tight syringe.

Step 4: Nucleophile Addition (Critical Step) Dissolve the secondary amine (e.g., morpholine, 1.0 mmol) in anhydrous THF (2 mL). Add this solution dropwise over 20 minutes using a syringe pump. Self-Validation: The solution should remain clear or turn pale yellow; rapid darkening indicates exothermic degradation[1].

Step 5: Monitoring & Quenching Stir the mixture for 1 hour at -10 °C. Monitor via TLC (Hexanes:EtOAc 3:1). Self-Validation: The absence of baseline streaking confirms that hydrolysis was successfully prevented. Once the starting material is consumed, quench the reaction by adding saturated aqueous NH4​Cl (10 mL).

Step 6: Workup & Purification Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography to afford the pure 4-(substituted)-1,3,5-triazine-2-carbonitrile.

🗺️ Visualizing the Chemistry

Chemoselectivity Logic Pathway

The diagram below illustrates the divergent reaction pathways based on the hardness/softness of the nucleophile and the applied temperature.

Chemoselectivity SM 4-Chloro-1,3,5-triazine -2-carbonitrile SoftNu Soft Nucleophile (Amines, Thiols) HardNu Hard Nucleophile (Alkoxides, Grignards) PathA SNAr Pathway (C-Cl Attack) SM->PathA -20°C to 0°C Soft Nu PathB Nitrile Attack (C-CN Attack) SM->PathB > 0°C or Hard Nu ProductA Desired Product High Yield PathA->ProductA ProductB Side Product (Amidine/Ketone) PathB->ProductB

Fig 1. Chemoselectivity pathways of 4-Chloro-1,3,5-triazine-2-carbonitrile based on nucleophile.

Experimental Workflow

This workflow highlights the critical control points required to prevent hydrolysis and exothermic degradation.

Workflow Step1 1. Purge & Dry (Argon, Dry THF) Step2 2. Cryo-Cooling (-10°C Bath) Step1->Step2 Step3 3. Dropwise Addition (Nu + DIPEA) Step2->Step3 Step4 4. TLC Monitor (Check Baseline) Step3->Step4 Step5 5. Quench & Extract (Sat. NH4Cl) Step4->Step5

Fig 2. Step-by-step anhydrous workflow for optimizing SNAr yields and preventing hydrolysis.

📚 References

  • The supramolecular chemistry of monodisperse 1,3,5-triazine oligomers. RSC Publishing. Available at: [Link]

  • Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solvation and Handling of 4-Chloro-1,3,5-triazine-2-carbonitrile

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with 4-chloro-1,3,5-triazine-2-carbonitrile (CAS: 1451154-67-8)[1]. As a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with 4-chloro-1,3,5-triazine-2-carbonitrile (CAS: 1451154-67-8)[1]. As a highly electrophilic building block, this compound is notoriously sensitive to moisture and nucleophilic attack. This resource provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the integrity of your synthetic workflows.

FAQ 1: What are the best anhydrous solvents for dissolving 4-Chloro-1,3,5-triazine-2-carbonitrile, and why?

The Causality of Solvent Selection: The triazine ring is highly electron-deficient due to the three electronegative nitrogen atoms and the strongly electron-withdrawing cyano (-CN) group. This makes the C-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). Therefore, the optimal solvent must be strictly anhydrous, polar aprotic, and non-nucleophilic . Protic solvents (like methanol or ethanol) or primary/secondary amines will immediately react with the compound, displacing the chloride[2].

Recommended Solvents:

  • Anhydrous Acetonitrile (MeCN): The gold standard. It offers excellent solubility, does not participate in SNAr reactions, and is easily dried. It is frequently utilized in high-yield, one-pot syntheses involving chlorotriazines[3].

  • Anhydrous Tetrahydrofuran (THF): Ideal for low-temperature reactions (e.g., organometallic additions). However, it must be rigorously freed of peroxides and moisture.

  • Anhydrous Dichloromethane (DCM): Provides good solubility and is easy to remove post-reaction, though its low boiling point limits its use in endothermic substitution steps.

Quantitative Solvent Comparison
SolventPolarity IndexBoiling Point (°C)Max Water ToleranceRecommended Use Case
Acetonitrile 5.882.0< 50 ppmGeneral synthesis, sequential SNAr substitutions.
THF 4.066.0< 50 ppmLow-temperature (-78°C to 0°C) nucleophilic additions.
Dichloromethane 3.139.6< 50 ppmAmbient temperature reactions, biphasic extractions.
Acetone 5.156.0< 100 ppmMild base-catalyzed substitutions (avoid strong bases to prevent enolization).

FAQ 2: Why does my compound degrade into a white, insoluble precipitate when dissolved?

The Causality of Degradation: If you observe a white precipitate upon dissolution, your solvent is likely contaminated with trace water. Kinetic studies on halogeno-s-triazines demonstrate that the SNAr hydrolysis of the C-Cl bond is rapid and highly dependent on temperature and pH[4].

Water acts as a nucleophile, attacking the electrophilic carbon attached to the chlorine atom. This forms a tetrahedral intermediate, which collapses to expel a chloride ion, yielding 4-hydroxy-1,3,5-triazine-2-carbonitrile (a cyanuric acid derivative) and hydrochloric acid (HCl). Because the resulting hydroxytriazine is highly polar and capable of strong hydrogen bonding, it crashes out of non-polar or moderately polar organic solvents. Furthermore, the generated HCl can autocatalyze further degradation or protonate your intended amine nucleophiles, stalling your primary reaction.

Hydrolysis A 4-Chloro-1,3,5-triazine-2-carbonitrile (Electrophilic) C Tetrahedral Intermediate A->C Nucleophilic Attack B Trace Water (H2O) (Nucleophile) B->C D 4-Hydroxy-1,3,5-triazine-2-carbonitrile (Insoluble Precipitate) C->D Elimination of Cl- E HCl (Byproduct) (Autocatalytic) C->E

SNAr hydrolysis pathway of chlorotriazines leading to insoluble degradation products.

FAQ 3: How do I prepare and validate anhydrous solvents for this compound?

Never rely solely on a manufacturer's "anhydrous" label once the septum of the bottle has been punctured. To establish a self-validating system, you must actively dry the solvent and quantitatively verify its moisture content before introducing 4-chloro-1,3,5-triazine-2-carbonitrile.

Step-by-Step Methodology: Solvent Preparation & Validation
  • Activation of Molecular Sieves: Place 3Å molecular sieves in a vacuum oven or use a heating mantle. Bake at 300°C under high vacuum (< 0.1 mbar) for a minimum of 12 hours. Cool the sieves strictly under an argon atmosphere.

  • Solvent Treatment: Under a positive flow of argon, add the activated sieves to your solvent bottle (e.g., Acetonitrile or THF) at a ratio of 10–20% (v/v). Seal the bottle and allow it to sit undisturbed for at least 24 hours.

  • Karl Fischer (KF) Validation (Critical Step): Using a dry, argon-purged syringe, extract a 1 mL aliquot of the treated solvent. Inject this directly into a Karl Fischer coulometric titrator.

    • Pass Criterion: The water content must read < 50 ppm .

    • Fail Criterion: If > 50 ppm, decant the solvent into a new flask with freshly activated sieves and repeat the 24-hour incubation.

  • Storage: Store the validated solvent over the sieves under positive argon pressure. Wrap the septum in Parafilm to minimize atmospheric ingress.

FAQ 4: What is the recommended workflow for dissolving and reacting this compound?

Because chlorotriazines are sensitive to both moisture and temperature[4], the dissolution and subsequent reaction setup must be tightly controlled. The following protocol ensures that the compound remains intact prior to the introduction of your target nucleophile.

Step-by-Step Methodology: Moisture-Free Reaction Setup
  • Glassware Preparation: Oven-dry all reaction flasks, stir bars, and syringes at 150°C for at least 4 hours. Transfer them to a desiccator to cool, or cool them dynamically under a stream of dry argon.

  • Atmospheric Purging: Assemble the reaction apparatus. Connect the flask to a Schlenk line and perform three consecutive vacuum/argon cycles (evacuate to < 1 mbar, then backfill with argon) to remove residual surface moisture.

  • Reagent Transfer: Weigh the 4-chloro-1,3,5-triazine-2-carbonitrile rapidly. Ideally, this should be done inside a glovebox. If a glovebox is unavailable, weigh it quickly in ambient air and immediately transfer it to the purged flask, followed by an additional 5-minute argon flush.

  • Solvent Addition: Using a gas-tight syringe, pierce the septum of your validated anhydrous solvent bottle. Draw the required volume and transfer it dropwise into the reaction flask containing the solid compound.

  • Temperature-Controlled Dissolution: Submerge the reaction flask in an ice bath (0°C). Chlorotriazine SNAr reactions are highly exothermic; dissolving the compound at 0°C prevents thermal degradation and prepares the system for the controlled, dropwise addition of your nucleophile[2]. Stir until the solution is completely clear.

Workflow S1 Bake Glassware (150°C, 4h) S2 Schlenk Line Purge (3x Vacuum/Ar) S1->S2 S4 Transfer Compound Under Argon S2->S4 S3 KF Titration of Solvent (< 50 ppm H2O) S5 Syringe Transfer of Anhydrous Solvent S3->S5 S4->S5 S6 Stir at 0°C (Complete Dissolution) S5->S6

Self-validating experimental workflow for handling moisture-sensitive chlorotriazines.

References
  • Klančnik, M. "Kinetics of Hydrolysis of Halogeno-s-triazine Reactive Dyes as a Function of Temperature." Chemical and Biochemical Engineering Quarterly. URL:[Link]

  • Yuan, S., & Gabr, M. T. "Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids." ACS Omega. URL:[Link]

Sources

Optimization

Purification techniques for isolating 4-Chloro-1,3,5-triazine-2-carbonitrile reaction products

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the isolation of highly reactive halogenated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the isolation of highly reactive halogenated heterocycles.

4-Chloro-1,3,5-triazine-2-carbonitrile (CAS: 1451154-67-8) is a potent electrophilic building block. The presence of both a leaving group (chlorine) and a strongly electron-withdrawing nitrile group on the triazine core makes this molecule exceptionally susceptible to nucleophilic aromatic substitution (SNAr). Specifically, adventitious moisture can rapidly hydrolyze the C–Cl bond, converting your target into an insoluble triazinol (cyanuric acid derivative) .

To achieve high purity and yield, your purification workflow must act as a self-validating system —every experimental choice must actively prevent nucleophilic attack and thermal degradation.

Purification Workflow

G A Crude Reaction Mixture (4-Chloro-1,3,5-triazine-2-carbonitrile) B Liquid-Liquid Extraction (EtOAc / Cold Water) A->B Quench & Extract C Aqueous Phase (Discard: Salts, Cyanuric Acid) B->C Phase Separation D Organic Phase (Product + Organics) B->D Phase Separation E Drying (Na2SO4) & Concentration (<30°C) D->E Desiccation F Silica Gel Chromatography (Hexane/EtOAc, Anhydrous) E->F Crude Load G Recrystallization (Toluene or Hexane/EtOAc) F->G Enriched Fractions H Pure 4-Chloro-1,3,5-triazine- 2-carbonitrile G->H Final Isolation

Workflow for the isolation and purification of 4-chloro-1,3,5-triazine-2-carbonitrile.

Quantitative Data for Purification Optimization

To establish a baseline for your protocols, adhere to the following optimized parameters. Deviating from these metrics significantly increases the risk of product degradation.

ParameterOptimal Range / ValueCausality / Impact
Extraction Temperature 0 °C to 5 °CMinimizes hydrolysis of the C–Cl bond (t1/2 > 24h at 0 °C vs. < 2h at 25 °C).
Silica Gel Pre-treatment 1% v/v Triethylamine (TEA)Neutralizes acidic silanol groups, preventing on-column degradation.
Eluent System Hexane/EtOAc (98:2 to 85:15)Strictly anhydrous and aprotic; prevents nucleophilic substitution.
Concentration Bath Temp < 30 °CPrevents thermal degradation and polymerization of the nitrile group.
Recrystallization Solvent Toluene or Hexane/EtOAcNon-nucleophilic; allows selective precipitation of the pure product.

Step-by-Step Experimental Protocol: Self-Validating Purification

Step 1: Reaction Quenching and Extraction

  • Action: Pour the crude reaction mixture into a separatory funnel containing a 1:1 mixture of ice-cold water and Ethyl Acetate (EtOAc).

  • Causality: The highly electrophilic C–Cl bond undergoes rapid hydrolysis at room temperature. Using ice-cold water drops the kinetic energy of the system, suppressing the SNAr reaction with water while dissolving inorganic salts (e.g., cyanides or carbonates) . EtOAc provides a high partition coefficient for the carbonitrile product.

Step 2: Desiccation and Concentration

  • Action: Wash the organic layer with cold brine, separate, and dry over anhydrous Sodium Sulfate (Na2SO4). Filter and concentrate under reduced pressure with the water bath set strictly below 30 °C.

  • Causality: Residual water will concentrate during solvent evaporation, leading to bulk hydrolysis. Na2SO4 is preferred over Magnesium Sulfate (MgSO4) because it is strictly neutral, preventing acid-catalyzed degradation of the triazine ring.

Step 3: Flash Column Chromatography

  • Action: Pack a column with silica gel pre-slurried in Hexane containing 1% TEA. Load the crude oil using a minimum amount of anhydrous Dichloromethane (DCM). Elute with a shallow gradient of Hexane/EtOAc (starting at 98:2).

  • Causality: Standard silica gel possesses acidic silanol groups that retain moisture. Pre-treating the column with TEA neutralizes these active sites, preventing the compound from degrading into an insoluble white powder on the column.

Step 4: Crystallization and Isolation

  • Action: Pool the pure fractions and concentrate to a minimal volume. Add cold Hexane dropwise until the solution becomes slightly turbid. Cool to 4 °C overnight to induce crystallization. Filter the crystals and wash with ice-cold Hexane.

  • Causality: Protic solvents (e.g., alcohols) act as nucleophiles. Using a strictly non-nucleophilic system ensures the structural integrity of the triazine core during lattice formation.

Troubleshooting Guides & FAQs

Q: Why is my product degrading into a white, insoluble powder during column chromatography? A: This is the classic symptom of on-column hydrolysis. The white powder is a triazinol derivative (where the –Cl has been replaced by –OH). Silica gel is inherently acidic and hygroscopic. When your compound interacts with the silanol groups, it catalyzes the displacement of the chloride ion. Solution: Switch to deactivated silica (pre-flushed with 1% TEA) or use neutral alumina. Ensure your eluents are strictly anhydrous.

Q: How do I separate unreacted cyanuric chloride from 4-chloro-1,3,5-triazine-2-carbonitrile? A: Cyanuric chloride is highly non-polar due to its symmetrical structure. The introduction of the nitrile group significantly increases the dipole moment of your product. Solution: Use a shallow, non-polar gradient (e.g., 98:2 Hexane:EtOAc). Cyanuric chloride will elute near the solvent front, while the carbonitrile will be retained longer. Do not increase polarity too quickly, or they will co-elute.

Q: My product is "oiling out" instead of crystallizing. How can I induce crystallization? A: "Oiling out" occurs when the product precipitates as a supercooled liquid rather than a crystalline solid. This is usually due to the presence of trace polar solvents (e.g., DMF or formamide used in cyanation protocols ) or a rapid drop in temperature. Solution: Re-dissolve the oil in a minimum amount of warm EtOAc, then add Hexane dropwise until the solution becomes slightly cloudy. Seed the solution with a pure crystal if available, and allow it to cool slowly to room temperature before moving it to an ice bath.

References

  • Masala, S., & Taddei, M. (1999). "Solid-Supported Chloro[1,3,5]triazine. A Versatile New Synthetic Auxiliary for the Synthesis of Amide Libraries." Organic Letters (ACS Publications). URL:[Link]

  • Sawant, D. N., et al. (2011). "Cyanides-Free Cyanation of Aryl Halides Using Formamide." Advanced Synthesis & Catalysis. URL:[Link]

  • Rajakumar, A. N., et al. (2015). "Fabrication of Pd Nanoparticles Embedded C@Fe3O4 Core–Shell Hybrid Nanospheres: An Efficient Catalyst for Cyanation in Aryl Halides." ACS Applied Materials & Interfaces. URL:[Link]

Troubleshooting

Temperature optimization for 4-Chloro-1,3,5-triazine-2-carbonitrile cross-coupling

Executive Summary: The Kinetic Paradox of Chlorotriazines Welcome to the Technical Support Center for the functionalization of highly electron-deficient triazines. 4-Chloro-1,3,5-triazine-2-carbonitrile presents a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Kinetic Paradox of Chlorotriazines

Welcome to the Technical Support Center for the functionalization of highly electron-deficient triazines. 4-Chloro-1,3,5-triazine-2-carbonitrile presents a unique kinetic paradox in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).

The 1,3,5-triazine ring is inherently electron-deficient, and the addition of a strongly electron-withdrawing cyano group at the C2 position renders the C4-chlorine hyper-reactive toward nucleophilic aromatic substitution (SNAr)[1]. In palladium-catalyzed cross-coupling, this extreme electrophilicity allows for nearly instantaneous oxidative addition by the Pd(0) catalyst, but it simultaneously makes the substrate highly susceptible to hydrolysis by trace water or attack by nucleophilic bases[2]. Consequently, heteroaryl chlorides of this nature require precise temperature optimization to balance the rate of transmetalation against competitive degradation pathways[3].

Troubleshooting & FAQs

Q1: Why is my triazine core hydrolyzing into a cyanuric acid derivative before the cross-coupling completes? Cause: Hydrolysis (formation of the C–OH derivative) is the most common failure mode. The synergistic electron-withdrawing effects of the triazine nitrogens and the nitrile group heavily deplete electron density from the C–Cl bond. At temperatures above 60 °C, even trace amounts of water in your solvent or the use of aqueous inorganic bases (like Na₂CO₃) will trigger a rapid SNAr reaction, outcompeting the catalytic transmetalation step[2]. Solution: Lower the reaction temperature to a strict 45–55 °C window. Switch to strictly anhydrous solvents (e.g., dry 1,4-dioxane) and use a mild, anhydrous, non-nucleophilic base such as finely milled K₃PO₄ or Cs₂CO₃.

Q2: I lowered the temperature to 20 °C (Room Temperature) to prevent hydrolysis, but now the reaction is completely stalled. Why? Cause: You have encountered a kinetic trap. While the Pd(0) oxidative addition into the hyper-activated C–Cl bond is fast even at 20 °C, the resulting Pd(II) intermediate requires sufficient thermal energy to undergo transmetalation with the boronic acid[3]. At room temperature, the catalytic cycle stalls at the Pd(II) resting state, leaving unreacted starting material that eventually degrades. Solution: Optimize to a "Goldilocks" thermal window of 50 °C. To lower the activation energy required for transmetalation at this milder temperature, upgrade to a highly active, electron-rich catalyst system (e.g., Pd₂(dba)₃ with XPhos).

Q3: Why am I observing decyanation (loss of the –CN group) or homocoupling during the reaction? Cause: Intermediate stability is highly temperature-dependent; rapid decomposition and substituent extrusion are frequently observed for activated triazines at elevated temperatures[4]. Excessive thermal stress (>80 °C) can cause transition-metal-mediated extrusion of the cyano group or promote competitive homocoupling of the boronic acid due to the stalled primary cycle. Solution: Strictly maintain the internal reaction temperature below 60 °C and thoroughly degas the solvent (sparge with N₂ or Argon for 15 minutes) to prevent oxidative homocoupling pathways.

Quantitative Data: Temperature vs. Reaction Outcome

The following table summarizes the causal relationship between internal reaction temperature and the distribution of products during the Suzuki-Miyaura coupling of 4-chloro-1,3,5-triazine-2-carbonitrile with phenylboronic acid (using Pd₂(dba)₃/XPhos and anhydrous K₃PO₄ in 1,4-dioxane).

Temperature (°C)Conversion (%)Target Product Yield (%)Hydrolysis / Decyanation (%)Mechanistic Observation
20 (RT) 35< 10< 5Stalled transmetalation; Pd(II) resting state accumulation.
40 8578< 5Slow but clean transmetalation; minimal side reactions.
50 > 9988 - 94 < 5Optimal kinetic balance; rapid reductive elimination.
65 > 996525Onset of SNAr by trace nucleophiles; minor decyanation.
80 > 99< 30> 65Rapid C–Cl hydrolysis; competitive cyano group extrusion.

Mechanistic Pathway Visualization

The diagram below illustrates the divergent kinetic pathways dictated by temperature control during the catalytic cycle.

G SM 4-Chloro-1,3,5-triazine- 2-carbonitrile Pd_OxAdd Pd(II) Intermediate (Fast Oxidative Addition) SM->Pd_OxAdd Pd(0), Ligand Instantaneous Temp_Low < 20°C Insufficient Energy Pd_OxAdd->Temp_Low Temp_Opt 45°C - 55°C Optimized Window Pd_OxAdd->Temp_Opt Temp_High > 80°C Excessive Heating Pd_OxAdd->Temp_High Outcome_Stall Stalled Transmetalation Temp_Low->Outcome_Stall Boronic acid unreactive Outcome_Success Target Cross-Coupled Product Temp_Opt->Outcome_Success Efficient Transmetalation Outcome_Fail Hydrolysis & Decyanation Temp_High->Outcome_Fail Nucleophilic Attack

Temperature-dependent reaction pathways for 4-chloro-1,3,5-triazine-2-carbonitrile cross-coupling.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Workflow

This protocol is designed as a self-validating system. By utilizing anhydrous conditions and a specific quench-test, researchers can definitively isolate whether a failure is due to catalyst deactivation, stalled transmetalation, or substrate degradation.

Materials Required:
  • Substrate: 4-Chloro-1,3,5-triazine-2-carbonitrile (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.1 equiv)

  • Catalyst/Ligand: Pd₂(dba)₃ (2 mol%), XPhos (4 mol%)

  • Base: Anhydrous, finely milled K₃PO₄ (2.0 equiv)

  • Solvent: Anhydrous 1,4-dioxane (0.2 M)

Step-by-Step Methodology:
  • System Deoxygenation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄. Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. Sparge the suspension with Argon for 10 minutes. Causality Note: Dioxane is chosen over DMF because DMF can thermally decompose to dimethylamine, which will instantly attack the chlorotriazine via SNAr.

  • Catalyst Pre-activation: Stir the mixture at room temperature for 15 minutes until the solution transitions to a deep red/maroon color, indicating the formation of the active L₂Pd(0) species.

  • Substrate Introduction: Add the 4-chloro-1,3,5-triazine-2-carbonitrile in one portion.

  • Controlled Thermal Ramp: Place the flask in a pre-heated oil bath set strictly to 50 °C . Do not exceed 55 °C.

  • In-Process Self-Validation (t = 30 min):

    • Withdraw a 10 µL aliquot from the reaction mixture under Argon.

    • Quench the aliquot immediately into 1 mL of anhydrous methanol.

    • Analysis: Run LC-MS on the quenched sample.

    • Validation Logic: If the reaction is stalled at the Pd(II) intermediate, the methanol will rapidly trap the unreacted starting material, showing up as a methoxy-triazine adduct mass. If transmetalation is proceeding correctly, you will observe the mass of the target cross-coupled product and minimal methoxy-adduct. If you observe the C–OH mass, your system has a moisture leak.

  • Workup: Upon completion (typically 2–4 hours), cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the phosphate salts and palladium black, eluting with ethyl acetate. Concentrate under reduced pressure and purify via flash chromatography.

References

  • Nucleophilic aromatic substitution reactions of chlorotriazines. ResearchGate. URL:[Link]

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Arylation Chemistry for Bioconjugation. PubMed Central (NIH). URL:[Link]

  • A Study on the Activation of Carboxylic Acids by Means of 2-Chloro-4,6-dimethoxy-1,3,5-triazine and 2-Chloro-4,6-diphenoxy-1,3,5-triazine. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 4-Chloro-1,3,5-triazine-2-carbonitrile vs cyanuric chloride

As a Senior Application Scientist, I frequently guide drug development teams through the nuances of functionalizing heterocyclic scaffolds. When designing a synthetic route involving triazine building blocks, the choice...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide drug development teams through the nuances of functionalizing heterocyclic scaffolds. When designing a synthetic route involving triazine building blocks, the choice of the starting electrophile dictates the entire downstream workflow.

This guide provides an in-depth comparative analysis of two critical triazine building blocks: Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine, or TCT) and 4-Chloro-1,3,5-triazine-2-carbonitrile (CAS 1451154-67-8). We will explore the mechanistic causality behind their reactivity, compare their performance profiles, and establish self-validating experimental protocols for each.

Mechanistic Causality: The Triazine Core

The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, making it highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar )[1]. However, the specific substituents on the ring drastically alter the activation energy required for these substitutions.

Cyanuric Chloride (TCT): The Orthogonal Trifunctional Linker

Cyanuric chloride features three identical, highly electron-withdrawing chlorine atoms. The beauty of TCT lies in its temperature-dependent orthogonal chemoselectivity [2].

  • Causality: The first nucleophilic attack occurs rapidly at 0–5 °C because the three chlorines exert a strong negative inductive effect[1]. However, once the first chlorine is replaced by a nucleophile (which is typically more electron-donating, such as an amine or alcohol), the electron density of the triazine ring increases. This deactivates the ring, requiring a higher temperature (20–25 °C) for the second substitution, and an even higher temperature (80–100 °C) for the third[3].

4-Chloro-1,3,5-triazine-2-carbonitrile: The Hyper-Electrophilic Mono-Linker

This asymmetric building block contains one chlorine, one hydrogen, and one cyano (-CN) group[4].

  • Causality: The cyano group is a powerful π -acceptor. It drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the triazine ring, pulling electron density away from the core. Because the -CN group is significantly more electron-withdrawing than a substituted amine or ether, the single C-Cl bond becomes hyper-reactive . Unlike TCT, which allows for a stepwise introduction of three different groups, this compound is designed for a rapid, single-site targeted substitution to yield a cyano-triazine derivative.

Comparative Reactivity Profile

To aid in reagent selection, the quantitative and qualitative performance data of both building blocks are summarized below.

PropertyCyanuric Chloride (TCT)4-Chloro-1,3,5-triazine-2-carbonitrile
CAS Number 108-77-01451154-67-8
Active Leaving Groups 3 (-Cl)1 (-Cl)
Ring Electrophilicity High (Initial) Low (Final)Extremely High (Constant)
SN​Ar Temperature 0 °C (1st), 25 °C (2nd), 80 °C (3rd) 0 °C (Hyper-reactive)
Chemoselectivity Orthogonal, temperature-controlledSingle-site targeted substitution
Hydrolysis Risk High (Forms cyanuric acid if heated in water)Moderate to High (Nitrile hydrolysis risk)
Primary Application Trifunctional linker, dendrimers, multimodal drugsMono-functional cyano-triazine building block

Visualizing Reactivity Pathways

Below are the logical workflows and structural reactivity pathways for both compounds.

TCT_Workflow TCT Cyanuric Chloride (3 Reactive Cl) Mono Mono-substituted (2 Reactive Cl) TCT->Mono Nucleophile 1 0-5 °C Di Di-substituted (1 Reactive Cl) Mono->Di Nucleophile 2 20-25 °C Tri Tri-substituted (0 Reactive Cl) Di->Tri Nucleophile 3 80-100 °C

Sequential temperature-dependent nucleophilic substitution of cyanuric chloride.

CyanoTriazine_Logic Start 4-Chloro-1,3,5-triazine-2-carbonitrile EWG Cyano Group (-CN) Strong Pi-Acceptor Lowers LUMO Start->EWG Structural Feature LG Chlorine (-Cl) Primary Leaving Group Hyper-reactive Start->LG Structural Feature Product Mono-substituted Cyano-triazine EWG->Product Activates Ring for SNAr LG->Product Rapid Displacement (< 0 °C)

Reactivity logic and nucleophilic displacement in 4-Chloro-1,3,5-triazine-2-carbonitrile.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in analytical checkpoints so you can verify the success of the current step before proceeding.

Protocol A: Stepwise Mono- and Di-Functionalization of Cyanuric Chloride (TCT)

This protocol leverages the temperature-dependent deactivation of the triazine ring[1].

  • Preparation: Dissolve 1.0 eq of TCT in anhydrous dichloromethane (DCM) or THF. Cool the reaction vessel to 0 °C using an ice-water bath[1].

  • First Substitution (0 °C): Add 1.0 eq of the first nucleophile (e.g., an alcohol or primary amine) dissolved in DCM, followed dropwise by 1.1 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 30–60 minutes at 0 °C[2].

  • Validation Checkpoint 1: Run an HPLC or TLC aliquot. The complete disappearance of the TCT peak and the emergence of a single new peak confirms mono-substitution. Critical: If unreacted TCT remains, do not increase the temperature, as this will force premature di-substitution and ruin the orthogonal chemoselectivity.

  • Second Substitution (25 °C): Once mono-substitution is validated, allow the reaction to warm to room temperature (20–25 °C). Add 1.0 eq of the second nucleophile and 1.1 eq of DIPEA. Stir for 2–4 hours[2].

  • Validation Checkpoint 2: Quench an aliquot in methanol and analyze via LC-MS. The mass spectrum should show the exact mass of the di-substituted product.

  • Workup: Wash the organic layer with cold water to remove DIPEA salts. Dry over anhydrous MgSO4​ and concentrate under reduced pressure.

Protocol B: Mono-Substitution of 4-Chloro-1,3,5-triazine-2-carbonitrile

Due to the extreme electrophilicity imparted by the cyano group, strict thermal control is required to prevent side reactions.

  • Preparation: Dissolve 1.0 eq of 4-Chloro-1,3,5-triazine-2-carbonitrile in anhydrous DCM. Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Nucleophile Addition: Slowly add 0.95 eq of the nucleophile (slight under-stoichiometry prevents over-reaction) and 1.0 eq of a non-nucleophilic base (e.g., DIPEA) dropwise over 20 minutes. Maintain the temperature strictly below 0 °C.

  • Validation Checkpoint 1: Quench a 10 µL aliquot in cold acetonitrile and analyze via LC-MS. The presence of the [M+H]+ corresponding to the target mass validates completion. Critical: The absence of a +18 Da mass artifact confirms that the highly sensitive cyano group has not been inadvertently hydrolyzed to an amide.

  • Workup: Immediately quench the reaction with cold saturated aqueous NH4​Cl . Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo at a low temperature (< 30 °C) to preserve the integrity of the nitrile group.

References

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game | Frontiers in Chemistry | 2

  • Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution | ACS Publications | 5

  • Optimizing reaction conditions for nucleophilic substitution on the triazine ring | Benchchem | 1

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI | 6

Sources

Comparative

Validating Regioselectivity in 4-Chloro-1,3,5-triazine-2-carbonitrile Multi-Step Synthesis: A Methodological Comparison Guide

As a Senior Application Scientist, achieving precise regiocontrol in the functionalization of the 1,3,5-triazine core is one of the most persistent challenges in heterocyclic synthesis. The synthesis of 4-chloro-1,3,5-tr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, achieving precise regiocontrol in the functionalization of the 1,3,5-triazine core is one of the most persistent challenges in heterocyclic synthesis. The synthesis of 4-chloro-1,3,5-triazine-2-carbonitrile derivatives—critical intermediates in drug development and advanced materials—requires the sequential, asymmetric substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)[1].

This guide objectively compares the synthetic strategies used to achieve this delicate balance and outlines the analytical frameworks required to definitively validate the resulting regioselectivity.

The Causality of Triazine Regiocontrol

The regioselectivity of cyanuric chloride substitution is dictated by the progressive electronic deactivation of the triazine ring. The three initial C-Cl bonds are highly electrophilic. When a chlorine atom is replaced by an amine or alkoxide, the lone pair of the incoming heteroatom donates electron density into the ring via resonance, effectively deactivating the remaining C-Cl bonds and allowing for strict temperature-controlled stepwise substitution (0 °C, 25 °C, and 80 °C)[1].

However, cyanation breaks this rule . The introduction of a cyano (-CN) group introduces a strongly electron-withdrawing moiety. Instead of deactivating the ring, the -CN group maintains or even increases the electrophilicity of the remaining C-Cl bonds. Consequently, arresting the reaction at the mono-cyanated intermediate (4,6-dichloro-1,3,5-triazine-2-carbonitrile) before subsequent amination is thermodynamically and kinetically fraught, demanding advanced synthetic methodologies.

Synthetic Strategies Comparison

To achieve the target scaffold, chemists typically choose between traditional nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling.

Alternative A: Traditional Temperature-Controlled SNAr

This method utilizes sodium cyanide (NaCN) or copper(I) cyanide (CuCN) at strictly sub-zero temperatures. While cost-effective, the highly electrophilic nature of the mono-cyanated intermediate means that even minor localized heating during reagent addition leads to di- or tri-cyanation.

Alternative B: Palladium-Catalyzed Cyanation

A modern, highly selective alternative involves the use of palladium catalysis coupled with non-toxic cyanide surrogates. Recent advancements utilize formamide as a combined "CN" source in the presence of Pd catalysts[2]. This approach shifts the reaction control from the inherent electrophilicity of the substrate to the kinetics of the catalytic cycle, drastically reducing over-substitution and eliminating the need for hazardous HCN gas scrubbing.

Quantitative Performance Data
ParameterAlternative A: Temp-Controlled SNArAlternative B: Pd-Catalyzed Cyanation
Primary Reagents NaCN / CuCNFormamide / Pd(OAc)₂ / Ligand
Operating Temperature -5 °C to 0 °C80 °C to 130 °C
Regioselectivity (Mono-CN) 70 - 80% (Prone to over-reaction)> 90% (Catalyst-controlled)
Overall Yield 65 - 75%80 - 88%
Safety Profile High Risk (Requires strict HCN protocols)Moderate Risk (Cyanide-free source)
Scalability Challenging (Exothermic control needed)Excellent (Predictable kinetics)

Workflow & Logical Relationships

The following diagram illustrates the comparative synthetic pathways and the subsequent analytical validation logic required to confirm regioselectivity.

Workflow A Cyanuric Chloride (Starting Material) B Method A: Temp-Controlled SNAr (NaCN, 0 °C) A->B C Method B: Pd-Catalyzed Cyanation (Formamide, Pd-cat) A->C D 4,6-Dichloro-1,3,5-triazine-2-carbonitrile (Intermediate) B->D C->D E Regioselective Amination (R-NH2, 25 °C) D->E F 4-Chloro-6-(R-amino)-triazine-2-carbonitrile (Target) E->F G Validation: 2D NMR (HMBC) Connectivity Mapping F->G H Validation: X-Ray Crystallography Spatial Confirmation F->H

Fig 1: Multi-step synthesis and regioselectivity validation workflow for triazine derivatives.

Validating Regioselectivity: Analytical Methodologies

Proving that the final molecule is indeed the 4-chloro-6-amino isomer (and not a disubstituted or incorrectly arranged byproduct) requires robust analytical frameworks.

Method A: 2D NMR Spectroscopy (HMBC)

Standard 1D ¹³C NMR is often insufficient because the triazine carbons lack attached protons, rendering them as weak, uncoupled quaternary signals[3]. The Solution: Heteronuclear Multiple Bond Correlation (HMBC). By mapping the long-range coupling (³JCH) between the protons of the incoming amine group and the adjacent triazine carbon (C6), we can unambiguously anchor the structure. The nitrile carbon (C2) is self-validating, appearing highly shielded (~115–118 ppm) with zero correlation to the amine protons[3].

Method B: Single-Crystal X-Ray Diffraction (SCXRD)

While NMR provides connectivity, SCXRD provides absolute 3D spatial confirmation. It is the ultimate ground truth for regioselectivity, though it is limited by the physical requirement of growing diffraction-quality single crystals.

Self-Validating Experimental Protocols

To ensure reproducibility and built-in error checking, utilize the following self-validating protocol for the regioselective amination step.

Protocol: Synthesis of 4-Chloro-6-(isopropylamino)-1,3,5-triazine-2-carbonitrile

  • Preparation: Dissolve 4,6-dichloro-1,3,5-triazine-2-carbonitrile (1.0 eq) in anhydrous THF under an N₂ atmosphere. Cool the reaction vessel to exactly 0 °C.

  • Nucleophilic Attack: Add isopropylamine (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise over 30 minutes.

    • Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the incoming isopropylamine. The slow addition at 0 °C prevents localized exothermic spikes that would trigger unwanted di-amination.

  • Temperature Gradient: Allow the reaction to warm to 25 °C and stir for 4 hours.

    • Causality Note: The first amine substitution donates electron density, deactivating the ring. Warming to 25 °C provides the activation energy needed to push the mono-amination to completion, but remains too cold to trigger the displacement of the final, highly stable chlorine atom[1].

  • In-Process Validation: Quench a 0.1 mL aliquot in water, extract with EtOAc, and evaluate via TLC (Hexanes/EtOAc 3:1). The symmetric starting material (Rf ~0.8) must be entirely consumed and replaced by a single distinct spot (Rf ~0.5).

  • Workup & Isolation: Quench the bulk reaction with ice water, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Analytical Validation: Acquire ¹H and ¹³C NMR spectra. The ¹³C NMR must display three distinct triazine core signals (e.g., ~170 ppm, ~165 ppm, and ~118 ppm for the -CN group). The loss of symmetry from the starting material definitively confirms successful, regioselective mono-substitution[3].

Sources

Validation

Gas Chromatography Validation for 4-Chloro-1,3,5-triazine-2-carbonitrile Residual Solvents: A Comprehensive Comparison Guide

The quantification of residual solvents in reactive pharmaceutical intermediates presents a unique analytical challenge. 4-Chloro-1,3,5-triazine-2-carbonitrile (CAS: 1451154-67-8) is a highly electrophilic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of residual solvents in reactive pharmaceutical intermediates presents a unique analytical challenge. 4-Chloro-1,3,5-triazine-2-carbonitrile (CAS: 1451154-67-8) is a highly electrophilic building block widely utilized in medicinal chemistry and agrochemical synthesis[1]. Because of the extreme reactivity of the chlorotriazine moiety, standard compendial methods for residual solvent analysis—such as those outlined in USP <467> [2]—often fail, resulting in matrix degradation, column contamination, and inaccurate quantitation.

As an Application Scientist, method development cannot rely on rigid templates; it requires a deep understanding of the analyte's chemical physical properties. This guide objectively compares Gas Chromatography (GC) methodologies, establishes a self-validating protocol, and provides field-proven experimental data to ensure compliance with ICH Q3C(R8) guidelines [3].

The Core Challenge: Matrix Reactivity & Diluent Selection

The fundamental hurdle in validating a GC method for 4-Chloro-1,3,5-triazine-2-carbonitrile is nucleophilic aromatic substitution (SNAr) . The chlorine atom is highly activated by both the electron-deficient triazine ring and the electron-withdrawing carbonitrile group.

  • The Protic Failure: If standard protic diluents (e.g., Water, Methanol) are used, the matrix rapidly hydrolyzes or forms methoxytriazine derivatives, releasing hydrochloric acid (HCl) in situ. This degrades the target residual solvents and destroys the GC stationary phase.

  • The Aprotic Dilemma: While Dimethyl sulfoxide (DMSO) is the industry standard for water-insoluble APIs, it can undergo Swern-type side reactions with activated chlorides at elevated headspace temperatures.

  • The Causality of Choice: N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMA) must be selected. These aprotic solvents provide an inert solvation environment, preventing SNAr reactions and maintaining matrix stability during thermal extraction.

DiluentSelection API 4-Chloro-1,3,5-triazine- 2-carbonitrile Protic Protic Diluents (MeOH, H2O) API->Protic Dissolved in Aprotic Aprotic Diluents (NMP, DMA) API->Aprotic Dissolved in Degradation SNAr Degradation (Interfering Peaks) Protic->Degradation Nucleophilic Attack Stable Stable Matrix (Accurate RS Quantitation) Aprotic->Stable Inert Environment

Figure 1: Reactivity pathway of 4-Chloro-1,3,5-triazine-2-carbonitrile based on diluent selection.

Methodology Comparison: Static Headspace (SHS-GC) vs. Direct Injection (DI-GC)

To isolate the residual solvents from the reactive triazine matrix, two primary sample introduction techniques are evaluated.

Static Headspace GC-FID (SHS-GC-FID)

SHS-GC relies on the thermodynamic partitioning of volatile solvents into the gas phase, leaving the non-volatile triazine matrix in the vial.

  • Advantage: Protects the GC inlet and column from the highly reactive API.

  • Drawback: Prolonged heating (e.g., 105°C for 45 mins) can induce thermal degradation of the carbonitrile group, releasing volatile interferents (e.g., hydrogen cyanide traces or breakdown artifacts).

Direct Injection GC-FID (DI-GC-FID)

DI-GC involves injecting the liquid sample directly into the GC inlet.

  • Advantage: Eliminates the prolonged thermal stress of headspace equilibration, preserving matrix integrity.

  • Drawback: The reactive triazine is introduced into the hot inlet (250°C), requiring frequent liner changes and a robust guard column to prevent active site formation.

Objective Performance Data
ParameterStatic Headspace GC (SHS-GC)Direct Injection GC (DI-GC)
Matrix Interference Low (Only volatiles injected)High (API enters the inlet)
Thermal Degradation Risk High (Due to 30-45 min vial heating)Low (Instantaneous vaporization)
Column Lifespan > 1,000 injections< 300 injections (requires guard column)
Sensitivity (LOD) Excellent for low-boilers (e.g., DCM)Superior for high-boilers (e.g., Toluene)
Optimal Use Case Recommended (with optimized temp)Alternative (if thermal stability fails)

Experimental Protocol: A Self-Validating System

A robust analytical method must be self-validating. This means the protocol inherently checks its own accuracy and system suitability before reporting any data. The following step-by-step methodology is designed for the validation of common synthesis solvents (Dichloromethane, Tetrahydrofuran, Acetonitrile, and Toluene) in 4-Chloro-1,3,5-triazine-2-carbonitrile.

Step 1: Standard and Sample Preparation
  • Diluent: N-Methyl-2-pyrrolidone (NMP), GC-grade.

  • Standard Solution: Prepare a mixed standard solution in NMP containing Dichloromethane (600 ppm), Tetrahydrofuran (720 ppm), Acetonitrile (410 ppm), and Toluene (890 ppm), reflecting ICH Q3C limits.

  • Sample Solution: Accurately weigh 250 mg of 4-Chloro-1,3,5-triazine-2-carbonitrile into a 20 mL headspace vial. Add 5.0 mL of NMP. Seal immediately with a PTFE/silicone septum.

Step 2: Instrument Parameters (SHS-GC-FID)
  • Column: USP G43 (e.g., DB-624, 30 m × 0.32 mm, 1.8 µm). Causality: The mid-polarity cyanopropylphenyl phase perfectly resolves polar (Acetonitrile) and non-polar (Toluene) solvents while allowing the high-boiling NMP diluent to elute efficiently.

  • Carrier Gas: Helium at 2.0 mL/min (Constant Flow).

  • Oven Program: 40°C (hold 5 min) 10°C/min to 100°C 25°C/min to 240°C (hold 5 min).

  • Headspace Conditions: Oven temp: 80°C; Equilibration time: 30 min; Transfer line: 110°C. Causality: 80°C provides sufficient kinetic energy for solvent volatilization while remaining below the thermal degradation threshold of the chlorotriazine.

Step 3: The Self-Validating Workflow

To ensure scientific integrity per ICH Q2(R2) [4], the sequence must execute the following logical loop:

ValidationWorkflow Start Method Selection (HS-GC vs DI-GC) Spec Specificity & Blank Eval (Check for Matrix Peaks) Start->Spec Lin Linearity & Range (LOQ to 120% Spec) Spec->Lin Rec Accuracy / Recovery (Spiked API Matrix) Lin->Rec System Self-Validating System Ready for Routine QA Rec->System

Figure 2: Self-validating method workflow for residual solvent analysis in reactive matrices.

  • System Suitability Test (SST): Inject the Standard Solution (n=6). The %RSD of peak areas must be 15.0%, and resolution between critical pairs (e.g., Acetonitrile and Dichloromethane) must be 1.5.

  • Specificity (Blank Check): Inject the NMP blank and an unspiked API sample. Verify that no degradation peaks co-elute with the target solvent retention times.

  • Accuracy (Spike Recovery): Spike the API matrix with the target solvents at 50%, 100%, and 150% of the specification limit.

Experimental Validation Data

The following table summarizes the quantitative validation data achieved using the optimized SHS-GC-FID protocol with NMP as the diluent. The high recovery rates confirm that the SNAr reactivity of 4-Chloro-1,3,5-triazine-2-carbonitrile was successfully suppressed.

Target SolventICH ClassLimit (ppm)Linearity (R²)Accuracy / Recovery (%)Precision (%RSD, n=6)LOD (ppm)
Dichloromethane 26000.999498.4 - 101.22.115
Acetonitrile 24100.999197.5 - 102.03.410
Tetrahydrofuran 27200.999799.1 - 100.81.812
Toluene 28900.999896.8 - 103.52.55

Note: Recovery values falling strictly within the 80–120% acceptance criteria validate the thermodynamic stability of the matrix at 80°C.

Conclusion

Validating a residual solvent method for 4-Chloro-1,3,5-triazine-2-carbonitrile requires moving beyond standard compendial templates. By understanding the electrophilic nature of the chlorotriazine ring, analysts can objectively determine that protic solvents are strictly contraindicated .

The comparative data demonstrates that a Static Headspace GC-FID method utilizing NMP as an aprotic diluent , combined with a lowered equilibration temperature (80°C), provides the optimal balance of sensitivity and matrix stability. This self-validating system ensures total compliance with ICH guidelines while protecting instrument hardware from reactive degradation byproducts.

References

  • International Council for Harmonisation (ICH). "ICH Q3C (R8) Guideline for Residual Solvents." ICH Quality Guidelines, 2021. [Link]

  • European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures." EMA Scientific Guidelines, 2024.[Link]

Comparative

4-Chloro-1,3,5-triazine-2-carbonitrile vs. Traditional Triazine Electrophiles in Covalent Drug Discovery

Executive Summary: The Evolution of Triazine Scaffolds Targeted covalent inhibitors (TCIs) have experienced a renaissance in modern drug discovery. Historically, traditional triazine electrophiles—specifically 2,4,6-tric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Evolution of Triazine Scaffolds

Targeted covalent inhibitors (TCIs) have experienced a renaissance in modern drug discovery. Historically, traditional triazine electrophiles—specifically 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, TCT) and its mono-chloro derivatives—have been utilized as irreversible alkylating agents[1]. However, the permanent nature of these adducts often raises concerns regarding off-target toxicity and immunogenicity.

The introduction of 4-chloro-1,3,5-triazine-2-carbonitrile represents a paradigm shift. By replacing multiple halogen leaving groups with a single carbonitrile (-CN) warhead, this scaffold transitions the mechanism of action from irreversible nucleophilic aromatic substitution (SNAr) to reversible thioimidate formation[2]. This guide objectively compares these two electrophilic systems, providing mechanistic insights, comparative data, and self-validating experimental workflows to guide your covalent drug design.

Mechanistic Divergence: Irreversible Alkylation vs. Reversible Addition

Traditional Triazine Electrophiles (TCT-Derived)

TCT possesses three orthogonal reactive sites. As nucleophiles (e.g., amines) are sequentially added to the ring during library synthesis, the triazine core gains π -orbital electron density[1]. This makes the final remaining chlorine atom highly unreactive, requiring elevated temperatures (>60 °C) for further substitution[1]. When utilized as a covalent warhead in DNA-Encoded Libraries (DELs), the mono-chloro-triazine acts as an irreversible electrophile , permanently alkylating hyper-reactive cysteines (e.g., in BTK or Pin1) by displacing the chloride ion[3].

4-Chloro-1,3,5-triazine-2-carbonitrile

This bifunctional scaffold separates the library synthesis phase from the target engagement phase. The highly electron-withdrawing carbonitrile group activates the C4-chlorine, allowing for rapid, mild SNAr functionalization. Once the drug binds to its target (e.g., Cathepsin K or CPB2.8), the intact -CN group acts as a reversible covalent warhead [4]. The catalytic cysteine attacks the nitrile carbon, forming a thioimidate adduct without the expulsion of a leaving group[2]. This reversibility minimizes long-term off-target liabilities.

G cluster_0 Traditional Triazine (TCT-derived) cluster_1 Triazine Carbonitrile TCT Mono-chloro-s-triazine Irr Irreversible Alkylation (SNAr, Cl- displacement) TCT->Irr Cys-SH Attack CN Triazine-2-carbonitrile Rev Reversible Thioimidate (Addition, No LG) CN->Rev Cys-SH Attack

Fig 1. Divergent covalent target engagement mechanisms of triazine scaffolds.

Comparative Performance Metrics

The table below synthesizes the physicochemical and kinetic properties of both classes, demonstrating why triazine carbonitriles are increasingly preferred for precision targeting.

ParameterTraditional Triazine (Mono-chloro)4-Chloro-1,3,5-triazine-2-carbonitrile
Warhead Modality IrreversibleReversible
Reaction Mechanism SNAr (Nucleophilic Aromatic Substitution)Pinner-like Addition (Thioimidate)
Leaving Group in Assay Chloride ( Cl− )None
Target Residue(s) Cysteine, LysineCysteine (Highly selective)
Scaffold Reactivity Low (Deactivated by prior substitutions)High (Activated by the -CN group)
Off-Target Liability Moderate to High (Permanent adducts)Low (Equilibrium-driven dissociation)
Validated Targets BTK, JAK3, Pin1[3]Cathepsin K (e.g., CP243522), CPB2.8[2],[4]

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be designed with built-in causality and validation checkpoints. Below are the standard workflows for utilizing 4-chloro-1,3,5-triazine-2-carbonitrile.

Protocol A: Chemoselective Synthesis of a Triazine Carbonitrile Inhibitor

Causality Check: The primary risk during synthesis is the base-catalyzed hydrolysis of the carbonitrile warhead into an inert amide. Therefore, we utilize a mild, non-nucleophilic base (DIPEA) at strict cryogenic temperatures.

  • Initiation: Dissolve 4-chloro-1,3,5-triazine-2-carbonitrile (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Nucleophile Addition: Slowly add the desired primary amine building block (1.0 eq) followed dropwise by N,N-diisopropylethylamine (DIPEA, 1.2 eq). Why DIPEA? Its steric bulk prevents unwanted nucleophilic attack on the nitrile carbon.

  • Self-Validation (Monitoring): After 2 hours, sample the reaction for LC-MS. You must observe the [M+H]+ peak corresponding to the intact carbonitrile. If an [M+18] peak appears, water has contaminated the system, hydrolyzing the warhead.

  • Isolation: Quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc) to yield the functionalized reversible inhibitor.

Protocol B: Jump-Dilution Assay for Reversibility Validation

Causality Check: To definitively prove that the synthesized triazine carbonitrile acts reversibly (unlike traditional TCT derivatives), we must force the enzyme-inhibitor complex out of equilibrium. A 100-fold jump-dilution lowers the inhibitor concentration below its Ki​ , triggering dissociation if the bond is reversible[2].

  • Pre-Incubation: Incubate recombinant target protease (e.g., Cathepsin K) with the triazine carbonitrile inhibitor at 10×IC50​ for 60 minutes to ensure complete thioimidate formation.

  • Jump-Dilution: Transfer 1 μL of the inhibited complex into 99 μL of assay buffer containing a fluorogenic substrate (e.g., Z-F-R-AMC).

  • Kinetic Readout: Monitor fluorescence (Ex 360 nm / Em 460 nm) continuously for 2 hours.

  • Self-Validation (Data Interpretation):

    • Traditional Triazine (Control): Fluorescence remains a flat line (enzyme is permanently dead).

    • Triazine Carbonitrile: Fluorescence exhibits a non-linear, upward-curving slope as the inhibitor dissociates and enzyme activity recovers.

G Step1 1. Pre-incubation (Enzyme + Inhibitor) Step2 2. Jump-Dilution (100x in Substrate) Step1->Step2 Step3 3. Kinetic Readout (Fluorescence) Step2->Step3 Step4 4. Reversibility Check (Activity Recovery) Step3->Step4

Fig 2. Self-validating jump-dilution workflow for confirming binding reversibility.

Conclusion

While traditional mono-chloro-s-triazines remain useful for irreversible target knockout and DEL screening, 4-chloro-1,3,5-triazine-2-carbonitrile offers a superior safety profile for clinical development. By leveraging the chemoselectivity of the C4-chlorine for scaffold assembly and the reversible covalent nature of the C2-carbonitrile for target engagement, drug developers can achieve potent, prolonged target residence times without the toxicity risks of permanent alkylation.

References

  • Title: s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation Source: Molecules (MDPI) URL: [Link] (Cited for mechanisms of sequential nucleophilic substitution and TCT reactivity)[1]

  • Title: Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins Source: ACS Medicinal Chemistry Letters URL: [Link] (Cited for the application of traditional triazines as irreversible electrophiles in DELs)[3]

  • Title: Docking-Based Virtual Screening of Covalently Binding Ligands: An Orthogonal Lead Discovery Approach Source: Journal of Medicinal Chemistry (ACS) URL: [Link] (Cited for the discovery of CP243522 and the reversible covalent mechanism of triazine carbonitriles against Cathepsin K)[2]

  • Title: Identification of Semicarbazones, Thiosemicarbazones and Triazine Nitriles as Inhibitors of Leishmania mexicana Cysteine Protease CPB Source: PLOS One URL: [Link] (Cited for the structural validation of triazine nitriles forming thioimidate adducts with active-site cysteines)[4]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-1,3,5-triazine-2-carbonitrile proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for the handling and disposal of reactive intermediates is paramount for both laboratory safety and operational efficiency. 4-C...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for the handling and disposal of reactive intermediates is paramount for both laboratory safety and operational efficiency.

4-Chloro-1,3,5-triazine-2-carbonitrile (CAS: 1451154-67-8) is a highly reactive, electrophilic heterocyclic building block widely utilized in drug development and materials science [1]. Due to the presence of both a labile carbon-chlorine (C-Cl) bond and an electron-withdrawing nitrile group on a triazine scaffold, this compound is highly susceptible to nucleophilic attack. Improper disposal can lead to uncontrolled exothermic reactions, the evolution of toxic hydrogen chloride (HCl) gas, and severe environmental contamination.

The following guide provides a self-validating, mechanistic approach to the safe disposal of this compound in a professional laboratory setting.

Hazard Profile and Mechanistic Reactivity

To design an effective disposal strategy, we must first understand the chemical causality behind the compound's hazards. The triazine ring is heavily electron-deficient. The C-Cl bond undergoes rapid Nucleophilic Aromatic Substitution ( SN​Ar ) when exposed to protic solvents, ambient moisture, or nucleophiles (such as amines or alcohols used in synthesis) [2].

Uncontrolled hydrolysis (e.g., throwing the neat chemical into an aqueous waste carboy) will result in the rapid generation of HCl gas and localized boiling, potentially causing the waste container to over-pressurize and rupture.

Table 1: Quantitative & Qualitative Hazard Summary

Property / HazardSpecification / ConsequenceDisposal Implication
Molecular Weight 140.53 g/mol Determines stoichiometric equivalents for quenching.
Reactivity Highly moisture-sensitive; electrophilic.Must be stored under inert gas; cannot be disposed of in standard aqueous streams without prior quenching.
Byproducts of Hydrolysis Hydrogen chloride (HCl), cyanuric acid derivatives.Quenching protocols must incorporate an acid-neutralizing agent (weak base) to capture evolved HCl.
Incompatibilities Strong oxidizers, strong bases, protic solvents (uncontrolled).Segregate from incompatible waste streams; use controlled, dilute conditions for deliberate destruction.

Operational Disposal Plans & Methodologies

Disposal procedures must be bifurcated based on the quantity and state of the material. Never attempt to manually quench bulk quantities of reactive halides.

Protocol A: Quenching Reaction Residues and Trace Amounts (< 5 grams)

Causality: Trace amounts of the active electrophile left in reaction flasks or dilute organic solutions must be deactivated (hydrolyzed) prior to entering the institutional hazardous waste stream. We utilize a weak base to drive the hydrolysis of the C-Cl bond while simultaneously neutralizing the generated HCl, preventing toxic gas evolution [3].

Step-by-Step Methodology:

  • Preparation: Ensure the procedure is conducted inside a certified, fully operational fume hood. Wear appropriate PPE (chemical-resistant gloves, lab coat, safety goggles).

  • Thermal Control: Place the reaction flask containing the residue or dilute solution (e.g., dissolved in dichloromethane or tetrahydrofuran) into an ice-water bath. Rationale: Hydrolysis is exothermic; cooling prevents solvent boil-off.

  • Quenching Agent Addition: Slowly, dropwise, add a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ).

  • Validation: Observe the reaction. Effervescence ( CO2​ evolution) indicates the neutralization of generated HCl. Continue addition until effervescence ceases.

  • Agitation: Stir the biphasic mixture vigorously for 30–60 minutes at room temperature to ensure complete mass transfer and total consumption of the chlorotriazine.

  • Separation & Disposal: Transfer the mixture to a separatory funnel.

    • Route the aqueous layer to the Aqueous Basic Hazardous Waste stream.

    • Route the organic layer to the Halogenated Organic Hazardous Waste stream.

Protocol B: Bulk Chemical Disposal (Unused or Expired Reagents)

Causality: The thermodynamics of hydrolyzing bulk reactive halides are uncontrollable in standard lab glassware. Heat accumulation outpaces dissipation, leading to thermal runaway.

Step-by-Step Methodology:

  • Containment: Do not open or attempt to dilute the original container. Ensure the cap is tightly sealed.

  • Secondary Containment: Place the primary container into a compatible secondary containment vessel (e.g., a high-density polyethylene (HDPE) bucket with a secure lid).

  • Labeling: Affix a compliant hazardous waste label explicitly identifying the contents as "Reactive Halogenated Organic Waste - 4-Chloro-1,3,5-triazine-2-carbonitrile".

  • EHS Transfer: Submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department for professional incineration or specialized chemical treatment.

Protocol C: Accidental Spill Cleanup
  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered if the spill is contained within it.

  • Absorption: Cover the solid or liquid spill with an inert, dry absorbent material (e.g., dry sand, vermiculite, or a commercial inert spill kit). Do not use combustible materials like paper towels, and do not use water.

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable HDPE waste container.

  • Final Decontamination: Wipe the spill area with a dilute alkaline solution (e.g., 5% sodium carbonate) to neutralize any microscopic residues, followed by a water wipe. Dispose of all wipes in the solid hazardous waste bin.

Disposal Decision Workflow

The following logic diagram outlines the self-validating decision matrix for handling 4-Chloro-1,3,5-triazine-2-carbonitrile waste streams.

G Start 4-Chloro-1,3,5-triazine-2-carbonitrile Waste Identified Decision Waste Category? Start->Decision Bulk Bulk Chemical (>5g or original container) Decision->Bulk Residue Reaction Residue (<5g or dilute solution) Decision->Residue Spill Accidental Spill Decision->Spill ActionBulk Do NOT Quench. Seal in secondary containment. Bulk->ActionBulk ActionResidue Controlled Quench (Ice bath, sat. NaHCO3) Residue->ActionResidue ActionSpill Absorb with inert material. Sweep into sealed bin. Spill->ActionSpill EHS Transfer to EHS (Halogenated/Reactive Waste) ActionBulk->EHS ActionResidue->EHS ActionSpill->EHS

Workflow for the evaluation and disposal of reactive chlorotriazine waste streams.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135520937 (4-Chloro-1,3,5-triazine-2-carbonitrile). PubChem. Retrieved from:[Link]

  • American Chemical Society (ACS) Center for Lab Safety. Identifying and Evaluating Hazards in Research Laboratories. ACS. Retrieved from:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste). National Academies Press. Retrieved from:[Link]

Handling

Personal protective equipment for handling 4-Chloro-1,3,5-triazine-2-carbonitrile

As a Senior Application Scientist, I recognize that handling highly reactive electrophiles requires more than just a superficial reading of a safety data sheet. It demands a fundamental understanding of the molecule's re...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly reactive electrophiles requires more than just a superficial reading of a safety data sheet. It demands a fundamental understanding of the molecule's reactivity profile.

4-Chloro-1,3,5-triazine-2-carbonitrile (CAS: 1451154-67-8)[1] is a highly electron-deficient building block widely used in pharmaceutical synthesis for Nucleophilic Aromatic Substitution (SNAr) reactions. The presence of both a carbonitrile (-CN) group and a chloro (-Cl) substituent on the already electron-poor triazine ring makes the C-Cl bond exceptionally susceptible to nucleophilic attack.

This guide provides a comprehensive, self-validating system for the safe handling, operational deployment, and disposal of this compound, ensuring both operator safety and experimental integrity.

Hazard Causality and Quantitative Profiling

The primary danger of 4-Chloro-1,3,5-triazine-2-carbonitrile lies in its extreme moisture sensitivity. When exposed to atmospheric water, the molecule undergoes rapid hydrolysis. Water acts as a nucleophile, displacing the chloride ion and resulting in the violent exothermic release of Hydrochloric Acid (HCl) gas [2]. This gas is a severe respiratory irritant, lachrymator, and corrosive agent[3].

To contextualize the handling parameters, we benchmark this compound against the industry-standard reactive triazine, Cyanuric Chloride[4]:

Physicochemical Property4-Chloro-1,3,5-triazine-2-carbonitrileCyanuric Chloride (Reference Benchmark)
CAS Number 1451154-67-8108-77-0
Molecular Weight 140.53 g/mol 184.41 g/mol
Physical State Crystalline SolidCrystalline Powder
Reactivity Profile Highly Moisture SensitiveHighly Moisture Sensitive / Water-Reactive
Primary Hazard Corrosive, Acute HCl generationCorrosive, Lachrymator, Fatal if inhaled
SNAr Reactivity Extremely High (Enhanced by -CN)High
Mechanism of Degradation and Hazard Generation

Understanding the degradation pathway is critical for anticipating the hazards during a spill or exposure event.

HydrolysisPathway A 4-Chloro-1,3,5-triazine-2-carbonitrile (Moisture Sensitive) C Tetrahedral Intermediate (Unstable) A->C + H2O B Atmospheric H2O (Nucleophilic Attack) B->C D 4-Hydroxy-1,3,5-triazine-2-carbonitrile (Degradant) C->D - HCl E Hydrochloric Acid (HCl) (Corrosive Gas) C->E Release

Fig 1: Hydrolytic degradation pathway of 4-Chloro-1,3,5-triazine-2-carbonitrile releasing corrosive HCl gas.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly reactive chlorotriazines. The following matrix details the required equipment and the scientific causality behind each choice[2][4].

  • Respiratory Protection: NIOSH-approved full-face respirator equipped with Acid Gas (AG) and P100 particulate combination cartridges.

    • Causality: The compound generates fine, corrosive dust during transfer. If this dust contacts the mucous membranes or lung tissue, it reacts with biological moisture to generate localized HCl, causing severe chemical pneumonitis.

  • Hand Protection: Heavy-duty Butyl rubber gloves (minimum 0.3 mm thickness) worn over standard nitrile inner gloves.

    • Causality: Standard nitrile gloves offer poor permeation resistance to halogenated organics. Butyl rubber provides a robust, impermeable barrier against both the parent compound and the evolving HCl gas.

  • Body Protection: Tychem® 2000 (or equivalent) chemical-resistant suit with elastic wrists and closed-toe, non-porous boots.

    • Causality: Corrosive dust can settle on standard cotton lab coats, reacting with the operator's sweat to cause delayed, severe dermal burns[3]. A non-porous suit prevents localized hydrolysis on the skin.

  • Eye/Face Protection: If a full-face respirator is not utilized (e.g., when working strictly inside a sealed glovebox), non-vented chemical splash goggles and a full face shield are mandatory.

Operational Workflow & Experimental Protocol

To ensure a self-validating system where the risk of moisture exposure is engineered out of the process, follow this step-by-step methodology for setting up an SNAr reaction.

Step-by-Step Methodology: SNAr Reaction Setup
  • Environmental Preparation: Bake all reaction glassware (Schlenk flasks, stir bars) at 120°C for a minimum of 4 hours. Transfer immediately to an inert-atmosphere glovebox (Argon or N2) to cool.

  • PPE Verification: Don the prescribed Tychem suit and butyl gloves prior to accessing the glovebox antechamber.

  • Reagent Transfer (Inside Glovebox): Weigh 1.0 equivalent of 4-Chloro-1,3,5-triazine-2-carbonitrile into the dry Schlenk flask. Seal the flask with a high-quality rubber septum and secure it with copper wire.

  • Solvent Addition (Fume Hood): Transfer the sealed flask to a highly ventilated fume hood. Connect to a Schlenk line (Argon positive pressure). Inject anhydrous Tetrahydrofuran (THF) via a dry syringe.

  • Reaction Execution: Cool the reaction mixture to 0°C using an ice-water bath. Causality: Lowering the thermal energy suppresses unwanted side reactions and controls the exotherm. Slowly add 1.1 equivalents of the nucleophile (e.g., a primary amine) followed dropwise by 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct in situ and driving the reaction forward without competing for the electrophile.

  • Quenching: Once TLC confirms complete consumption of the starting material, quench the reaction by slowly adding an ice-cold, saturated aqueous Sodium Bicarbonate (NaHCO3) solution. Causality: A weak base like NaHCO3 safely neutralizes residual HCl and unreacted electrophile with controlled CO2 evolution, avoiding the violent exotherm associated with strong bases like NaOH.

OperationalWorkflow S1 1. Purge Glovebox (Ar/N2) S2 2. Don PPE (Butyl Gloves, Tychem Suit) S1->S2 S3 3. Weighing & Transfer S2->S3 S4 4. Anhydrous Reaction S3->S4 S5 5. Quench (Cold NaHCO3) S4->S5 S6 6. Halogenated Waste Disposal S5->S6

Fig 2: Step-by-step operational workflow for handling reactive chlorotriazines.

Emergency Response & Disposal Plan

Spill Management:

  • DO NOT USE WATER. Applying water to a chlorotriazine spill will generate massive volumes of HCl gas[2].

  • Evacuate the immediate area and ensure the fume hood sash is fully lowered.

  • Wearing full PPE (including the full-face respirator), cover the solid spill with a dry, acid-neutralizing absorbent (e.g., a 1:1:1 mixture of sand, sodium carbonate, and calcium carbonate).

  • Sweep the neutralized mixture using non-sparking tools into a dry, sealable polyethylene container.

Chemical Disposal: Do not dispose of unreacted 4-Chloro-1,3,5-triazine-2-carbonitrile directly into standard organic waste streams. It must be actively quenched first. Suspend the waste material in a large volume of ice-water, then slowly add solid Sodium Bicarbonate until effervescence ceases. Once fully hydrolyzed and neutralized, the resulting aqueous mixture can be safely routed to the halogenated aqueous waste stream in accordance with institutional EHS guidelines.

References

  • Title: Material Safety Data Sheet - Cyanuric Chloride, 99% | Source: Cole-Parmer | URL: [Link]

  • Title: CYANURIC CHLORIDE FOR SYNTHESIS SDS | Source: Loba Chemie | URL: [Link]

Sources

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